molecular formula C37H53NO8 B15622862 Moxidectin-d3

Moxidectin-d3

Número de catálogo: B15622862
Peso molecular: 642.8 g/mol
Clave InChI: YZBLFMPOMVTDJY-IWISJQJSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Moxidectin-d3 is a useful research compound. Its molecular formula is C37H53NO8 and its molecular weight is 642.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C37H53NO8

Peso molecular

642.8 g/mol

Nombre IUPAC

(1R,4S,4'Z,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]-4'-(trideuteriomethoxyimino)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31-/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1/i8D3

Clave InChI

YZBLFMPOMVTDJY-IWISJQJSSA-N

Origen del producto

United States

Foundational & Exploratory

Moxidectin-d3 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Moxidectin-d3: Chemical Properties and Structure

Introduction

This compound is the deuterated form of Moxidectin (B1677422), a potent, broad-spectrum endectocide belonging to the milbemycin family of macrocyclic lactones.[1][2][3][4] Derived from the fermentation of Streptomyces cyanogriseus, Moxidectin is a semi-synthetic derivative of nemadectin.[3][4][5] The isotopic labeling in this compound makes it an invaluable internal standard for the quantification of Moxidectin in various biological matrices using mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] This guide provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in a research setting.

PropertyValueCitation(s)
IUPAC Name (2R,2a'E,2a1'S,4Z,4'E,5S,6S,6'R,8'E,11'R,15'S,17a'R,20'R,20a'R)-2a1',20'-dihydroxy-4-((methoxy-d3)imino)-5,6',8',19'-tetramethyl-6-((E)-4-methylpent-2-en-2-yl)-2a1',3,4,5,6,6',7',10',11',14',15',17a',20',20a'-tetradecahydro-2'H,17'H-spiro[pyran-2,13'-[3][5]methano[8][9]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one[6]
Synonyms CL-301423-d3[6][10]
CAS Number 1216461-18-5[8]
Molecular Formula C₃₇H₅₀D₃NO₈[6][8][11]
Molecular Weight 642.84 g/mol [8]
Appearance A solid[6]
Purity ≥99% deuterated forms (d₁-d₃); >95% (HPLC)[6][8]
Solubility Soluble in Chloroform, Methanol, ethanol, DMF, DMSO[3][6][10]
Storage Temperature -20°C[8][10]
SMILES O=C([C@@]1([H])[C@@]2(O)[C@@]3([H])--INVALID-LINK--C(C)=C1)O[C@@]4([H])C--INVALID-LINK--/C=C/C=C2\CO3">C@([H])O[C@]5(O--INVALID-LINK----INVALID-LINK--/C(C5)=N\OC([2H])([2H])[2H])C4[6][10]
Unlabeled CAS Number 113507-06-5[1][8]

Chemical Structure

This compound is a complex macrocyclic lactone and a second-generation member of the milbemycin class.[1][2] Its structure is distinguished from its parent compound, nemadectin, by a unique methoxime moiety at the C23 position and a substituted olefinic side chain at C25.[1][2] The "d3" designation indicates that the three hydrogen atoms on the methoxy (B1213986) group of the C23 methoxime have been replaced with deuterium (B1214612) atoms. This isotopic substitution is crucial for its use as an internal standard, as it results in a predictable mass shift detectable by mass spectrometry without significantly altering its chemical behavior or chromatographic retention time compared to the unlabeled Moxidectin.

The core structure is a 16-membered pentacyclic lactone, characterized by a complex arrangement of fused rings and stereocenters.[1] This intricate three-dimensional structure is fundamental to its biological activity.

Mechanism of Action

As an analog of Moxidectin, this compound is expected to follow the same mechanism of action. Moxidectin exerts its anthelmintic effect by targeting the nervous and muscular systems of invertebrate parasites.[1][4]

  • Binding to Ion Channels : Moxidectin selectively binds with high affinity to glutamate-gated and gamma-aminobutyric acid (GABA)-gated chloride ion channels, which are critical for neurotransmission in invertebrates.[1][2][12][13]

  • Increased Chloride Permeability : This binding event potentiates the channels, leading to an increased influx of chloride ions into the nerve and muscle cells.[1][13]

  • Hyperpolarization and Paralysis : The influx of negative chloride ions causes hyperpolarization of the cell membrane, rendering the neurons and muscle cells unresponsive to excitatory stimuli.[1][13]

  • Paralysis and Death : This state of hyperpolarization results in a flaccid paralysis of the parasite, disrupting its ability to move, feed, and reproduce, ultimately leading to its death and expulsion from the host.[1][2][13]

Moxidectin_Mechanism Mechanism of Action of Moxidectin Moxidectin Moxidectin Binding Selective Binding Moxidectin->Binding GluCl_GABA Parasite Glutamate-gated and GABA-gated Chloride Channels GluCl_GABA->Binding Permeability Increased Chloride Ion (Cl-) Permeability Binding->Permeability Influx Influx of Cl- into Nerve and Muscle Cells Permeability->Influx Hyperpolarization Hyperpolarization of Cell Membrane Influx->Hyperpolarization Paralysis Flaccid Paralysis of the Parasite Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Mechanism of Action of Moxidectin

Experimental Protocols

This compound is primarily used as an internal standard for the quantitative analysis of Moxidectin residues in biological samples. Below is a generalized protocol for sample preparation and analysis using LC-MS/MS, a common application.[6][14]

Protocol 1: Sample Preparation from Plasma/Serum (Protein Precipitation)

This protocol outlines a common procedure for extracting Moxidectin from plasma or serum.[14]

  • Aliquoting : In a clean microcentrifuge tube, pipette 100-200 µL of the plasma or serum sample.[14]

  • Internal Standard Spiking : Add a known concentration of this compound solution to the sample. Vortex briefly to ensure thorough mixing.

  • Protein Precipitation : Add 3 volumes of cold acetonitrile (B52724) (e.g., 600 µL for a 200 µL sample) to precipitate proteins.[14] Using acetonitrile containing 1% formic acid can enhance precipitation.[14]

  • Mixing and Centrifugation : Vortex the mixture vigorously for 1-5 minutes.[14] Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection : Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a new tube or an HPLC vial for analysis.[14]

Protocol 2: LC-MS/MS Analysis

The following are typical instrument conditions that should be optimized for the specific system in use.

  • Chromatographic System : UHPLC or HPLC system.[14]

  • Column : A reversed-phase column, such as an Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or Luna C8(2) (30 x 2.0 mm, 3 µm), is typically used for separation.[14]

  • Mobile Phase : A gradient elution is often employed using two mobile phases. For example:

  • Flow Rate : 0.2 - 0.4 mL/min.[14]

  • Injection Volume : 5 - 10 µL.[14]

  • Column Temperature : 30 - 40 °C.[14]

  • Mass Spectrometer : Triple Quadrupole Mass Spectrometer.[14]

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode, which generally provides a better response for Moxidectin.[14]

  • Detection : Multiple Reaction Monitoring (MRM) is used for detection and quantification. At least two mass transitions (one for quantification, one for confirmation) are monitored for both Moxidectin and this compound to ensure identity and accuracy.[14]

Experimental_Workflow LC-MS/MS Sample Preparation Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample (100-200 µL) Spike Spike with This compound (IS) Sample->Spike Precipitate Add Cold Acetonitrile (3 volumes) Spike->Precipitate Vortex Vortex (1-5 min) Precipitate->Vortex Centrifuge Centrifuge (>10,000 x g, 10 min) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject onto LC System Collect->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Detect via MRM Ionize->Detect

Workflow for Sample Prep and LC-MS/MS

References

Synthesis and Isotopic Labeling of Moxidectin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Moxidectin (B1677422) and a detailed methodology for its isotopic labeling to produce Moxidectin-d3. This deuterated analog serves as a crucial internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Introduction to Moxidectin

Moxidectin is a potent, broad-spectrum endectocide belonging to the milbemycin class of macrocyclic lactones.[1] It is a semi-synthetic derivative of Nemadectin, a fermentation product of Streptomyces cyano-griseus.[2][3] Moxidectin is widely used in veterinary medicine to control and treat a variety of internal and external parasites.[4] Its mode of action involves interference with parasite nerve transmission by binding to glutamate-gated chloride ion channels.[5] The unique methoxime group at the C-23 position distinguishes Moxidectin from other macrocyclic lactones and contributes to its favorable pharmacokinetic profile.[6]

General Synthesis of Moxidectin

The semi-synthesis of Moxidectin from its precursor, Nemadectin, is a well-established multi-step process.[6][7][8] The general synthetic pathway involves four key transformations: protection of the hydroxyl groups, oxidation of the C-23 hydroxyl group, deprotection, and finally, oximation to introduce the characteristic methoxime moiety.[6][9]

A variety of reagents and conditions have been reported for each step, aiming to optimize yield and purity.[9][10] The overall process requires careful control of reaction conditions to avoid side reactions and degradation of the complex macrocyclic structure.[11]

Proposed Synthesis of this compound

The introduction of a stable isotopic label, specifically three deuterium (B1214612) atoms (d3), into the Moxidectin molecule is critical for its use as an internal standard. The most logical and efficient position for labeling is the methoxy (B1213986) group of the C-23 oxime, as this minimizes potential kinetic isotope effects on the compound's biological activity while providing a distinct mass shift for mass spectrometry-based detection.

The proposed synthesis of this compound follows the established pathway for Moxidectin, with the key modification being the use of deuterated methoxylamine hydrochloride in the final oximation step.

Synthesis of Deuterated Methoxylamine Hydrochloride (CH₃O-d₃-NH₂·HCl)

The key reagent for the synthesis of this compound is methoxyl-d3-amine hydrochloride. This can be synthesized through various methods, often starting from a deuterated methyl source. One common approach involves the reaction of a suitable precursor with a deuterated methylating agent, followed by hydrolysis. For example, N-(benzyloxy)phthalimide can be reacted with a deuterated methylating agent like methyl-d3 iodide or dimethyl-d6 sulfate, followed by acidic hydrolysis to yield the desired product.[12][13] Alternatively, deuterated methylamine (B109427) can be synthesized and converted to methoxylamine.[14][15][16]

Table 1: Summary of a Representative Synthesis of Deuterated Methylamine Hydrochloride [12]

StepReactantsReagents & ConditionsProductYield
1Boc-benzylamine1. Sodium hydride, 2. TsOCD₃N-Boc-N-(methyl-d₃)benzylamineQuantitative
2N-Boc-N-(methyl-d₃)benzylamineHCl in ethyl acetate (B1210297)N-(methyl-d₃)benzylamine hydrochloride-
3N-(methyl-d₃)benzylamine hydrochloridePd/C, H₂Methan-d₃-amine hydrochloride100%

Note: This table summarizes a synthesis of deuterated methylamine hydrochloride. The subsequent conversion to deuterated methoxylamine hydrochloride is a known chemical transformation.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Moxidectin and the proposed synthesis of this compound.

General Synthesis of Moxidectin

The synthesis of Moxidectin from Nemadectin is a four-step process.[6][9]

Step 1: Protection of Nemadectin

  • Dissolve Nemadectin in a suitable aprotic solvent (e.g., dichloromethane).

  • Add an acid scavenger (e.g., imidazole (B134444) or triethylamine).[9]

  • Add a protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), to selectively protect the primary hydroxyl group.

  • Stir the reaction at room temperature until completion (monitored by TLC or HPLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to obtain the protected intermediate.

Step 2: Oxidation of the C-23 Hydroxyl Group

  • Dissolve the protected Nemadectin in a suitable solvent (e.g., dichloromethane (B109758) or toluene).[9]

  • Add an oxidizing agent. The Dess-Martin periodinane is a mild and selective option.[9]

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product, wash the organic layer, dry, and concentrate to yield the 23-keto intermediate.

Step 3: Deprotection

  • Dissolve the 23-keto intermediate in a suitable solvent (e.g., THF or acetonitrile).

  • Add a deprotecting agent, such as hydrofluoric acid-pyridine complex or p-toluenesulfonic acid, at a controlled temperature (e.g., 0 °C).[10]

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction and work up to isolate the deprotected 23-keto Nemadectin.

Step 4: Oximation to Yield Moxidectin

  • Dissolve the deprotected 23-keto Nemadectin in a suitable solvent, such as methanol (B129727) or ethanol.

  • Add methoxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to adjust the pH to 5-6.[9]

  • Stir the reaction at room temperature or slightly elevated temperature until the formation of the oxime is complete.

  • Purify the crude Moxidectin by column chromatography or recrystallization to obtain the final product.[9]

Proposed Protocol for the Synthesis of this compound

The synthesis of this compound follows the same procedure as for Moxidectin, with a modification in the final oximation step.

Step 4a: Oximation with Deuterated Methoxylamine Hydrochloride

  • Dissolve the deprotected 23-keto Nemadectin in a suitable solvent (e.g., methanol).

  • Add methoxyl-d3-amine hydrochloride and a base (e.g., sodium acetate) to adjust the pH.

  • Stir the reaction at room temperature until complete conversion to the d3-labeled oxime.

  • Purify the crude this compound using column chromatography or recrystallization.

Data Presentation

The following tables summarize typical quantitative data reported in the literature for the synthesis of Moxidectin. Data for the synthesis of this compound would be expected to be similar.

Table 2: Reported Yields and Purity for Moxidectin Synthesis

StepIntermediate/ProductReported YieldReported Purity (HPLC)Reference
ProtectionProtected Nemadectin88.0%80.4%[9]
OverallMoxidectin51-58%>98%[9]
OverallMoxidectin80% (synthesis yield)92%[17]

Table 3: Analytical Characterization Data for Moxidectin

Analytical TechniqueParameterObserved ValueReference
Mass Spectrometry (FTMS)Molecular Ion (m/z)640.38412 [M+H]⁺[2]
¹H NMRKey SignalsFully characterized[2]
¹³C NMRKey SignalsFully characterized[2]

For this compound, the expected molecular ion in mass spectrometry would be approximately 3 mass units higher than that of unlabeled Moxidectin. NMR spectroscopy would show the absence of the methoxy proton signal and a characteristic triplet in the ¹³C NMR for the CD₃ group due to deuterium coupling.

Visualization of the Synthetic Workflow

The following diagrams illustrate the synthetic pathway for Moxidectin and the proposed modification for the synthesis of this compound.

Moxidectin_Synthesis Nemadectin Nemadectin Protected_Nemadectin Protected Nemadectin Nemadectin->Protected_Nemadectin Protection (e.g., TBDMSCl) Keto_Intermediate 23-Keto Intermediate (Protected) Protected_Nemadectin->Keto_Intermediate Oxidation (e.g., Dess-Martin) Deprotected_Keto 23-Keto Nemadectin Keto_Intermediate->Deprotected_Keto Deprotection (e.g., HF-Py) Moxidectin Moxidectin Deprotected_Keto->Moxidectin Oximation (CH3ONH2·HCl)

Caption: General synthetic pathway for Moxidectin.

Moxidectin_d3_Synthesis cluster_reagent Deuterated Reagent Deprotected_Keto 23-Keto Nemadectin Moxidectin_d3 This compound Deprotected_Keto->Moxidectin_d3 Oximation Deuterated_Reagent CD3ONH2·HCl Deuterated_Reagent->Moxidectin_d3

References

An In-depth Technical Guide to Moxidectin-d3: Certificate of Analysis and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of Moxidectin-d3, a deuterated internal standard crucial for the accurate quantification of the anthelmintic drug Moxidectin. The information compiled herein is essential for researchers and professionals involved in drug development, quality control, and pharmacokinetic studies.

Physicochemical Properties and Identification

This compound is a stable, isotopically labeled form of Moxidectin, a potent macrocyclic lactone endectocide.[1] Its structure is modified to incorporate deuterium (B1214612) atoms, making it an ideal internal standard for mass spectrometry-based analytical methods.[2]

Identifier Value Source
Chemical Name Milbemycin B, 5-O-demethyl-28-deoxy-25-[(1E)-1,3-dimethyl-1-buten-1-yl]-6,28-epoxy-23-(methoxyimino)-, (6R,23E,25S)-d3[3]
Synonym CL-301423-d3[2]
Molecular Formula C37H50D3NO8[3][4]
Molecular Weight 642.84 g/mol [3][4]
Unlabeled CAS Number 113507-06-5[4]
Appearance White to off-white solid[3]
Solubility Soluble in Chloroform and Methanol[2]

Analytical Specifications and Data

The following tables summarize the typical analytical specifications for this compound as a reference standard, based on data from supplier certificates of analysis.

Table 2.1: Purity and Isotopic Enrichment

Parameter Specification Source
Purity (HPLC) >95%[4]
Purity (HPLC) 95.71%[3]
Isotopic Enrichment ≥99% deuterated forms (d1-d3)[2]
Isotopic Enrichment 99.5%[3]

Table 2.2: Batch-Specific Data

Parameter Value (Batch: 868001) Source
¹H NMR Spectrum Consistent with structure[3]
Mass Spectrometry Consistent with structure[3]
Water Content 0.5%[3]

Experimental Protocols

Detailed experimental protocols are fundamental for the accurate and reproducible use of this compound as an internal standard. The following outlines a general workflow for its application in quantitative analysis.

3.1. Quantification of Moxidectin in Biological Matrices using LC-MS/MS

This protocol describes the use of this compound as an internal standard for the determination of Moxidectin concentrations in plasma samples.

Workflow Diagram:

analytical_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis A Plasma Sample B Spike with This compound (IS) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Inject into UPLC-MS/MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Peak Integration H->I J Calculate Peak Area Ratios (Moxidectin / this compound) I->J K Quantification using Calibration Curve J->K

Caption: Analytical workflow for Moxidectin quantification.

Methodology:

  • Sample Preparation:

    • A known volume of the plasma sample is taken.

    • A precise amount of this compound internal standard solution is added (spiked) into the sample.

    • Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing.

    • The sample is centrifuged to pellet the precipitated proteins.

    • The clear supernatant containing the analyte and internal standard is transferred for analysis.

  • LC-MS/MS Analysis:

    • The prepared sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatographic separation is performed to separate Moxidectin and this compound from other matrix components.

    • Detection is carried out using a mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • Data Analysis:

    • The peak areas for both Moxidectin and this compound are integrated.

    • The ratio of the peak area of Moxidectin to the peak area of this compound is calculated.

    • This ratio is then used to determine the concentration of Moxidectin in the original sample by comparing it to a calibration curve prepared with known concentrations of Moxidectin and a constant concentration of this compound.

A study on wombat plasma demonstrated that this compound behaves almost identically to Moxidectin, resulting in high recovery rates of 95–105%.[5] This was the case even with significant matrix interference causing signal suppression.[5]

Signaling Pathway and Mechanism of Action of Moxidectin

Moxidectin exerts its antiparasitic effect by interacting with specific neurotransmitter receptors in invertebrates.[1]

Mechanism of Action Diagram:

mechanism_of_action cluster_parasite_neuron Parasite Nerve/Muscle Cell Moxidectin Moxidectin GluCl Glutamate-gated Chloride Channels Moxidectin->GluCl binds GABA_A GABA-A Receptors Moxidectin->GABA_A potentiates Increased_Cl_Influx Increased Chloride Ion Influx GluCl->Increased_Cl_Influx GABA_A->Increased_Cl_Influx Hyperpolarization Hyperpolarization Increased_Cl_Influx->Hyperpolarization Flaccid_Paralysis Flaccid Paralysis Hyperpolarization->Flaccid_Paralysis

Caption: Moxidectin's mechanism of action.

Moxidectin selectively binds to glutamate-gated chloride ion channels and potentiates the activity of GABA-A receptors in the nerve and muscle cells of parasites.[1] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in flaccid paralysis of the parasite.[1]

Storage and Stability

Proper storage is critical to maintain the integrity of the this compound reference standard.

Condition Duration Source
-20°C ≥ 4 years[2]
-20°C (in solvent) 1 month (protect from light)[3]
-80°C (in solvent) 6 months[3]

Shipping: this compound is typically shipped at room temperature in the continental US, though this may vary for other locations.[2]

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Moxidectin in various matrices. This guide provides essential technical data and standardized methodologies to support its effective use in research and development. Adherence to the outlined protocols and storage conditions will ensure the integrity and performance of this critical analytical standard.

References

Commercial Suppliers and Technical Guide for Moxidectin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Moxidectin-d3, a deuterated analog of the potent anthelmintic agent Moxidectin (B1677422). It is primarily intended for use as an internal standard in analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Moxidectin in biological matrices.[1] This guide details commercially available sources of this compound, its physicochemical properties, and comprehensive experimental protocols for its application. Additionally, it illustrates the key signaling pathway of Moxidectin and a typical experimental workflow.

Commercial Suppliers of this compound

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes the key quantitative data and product specifications from a selection of these suppliers. Researchers are advised to request batch-specific certificates of analysis for the most accurate and up-to-date information.

SupplierProduct NamePurityIsotopic EnrichmentFormulationStorage Conditions
Cayman Chemical This compound≥99% deuterated forms (d1-d3)Not specifiedSolid-20°C
MedchemExpress This compound95.71% (HPLC)99.5%Solid-20°C (protect from light)
LGC Standards This compound>95% (HPLC)Not specifiedNeat-20°C
GlpBio This compound>99.00%Not specifiedSolid-20°C or -80°C

Physicochemical Properties

  • Molecular Formula: C₃₇H₅₀D₃NO₈[1]

  • Molecular Weight: 642.84 g/mol [1]

  • Appearance: White to off-white solid[1]

  • Solubility: Soluble in chloroform (B151607) and methanol[2]

Experimental Protocols

This compound is an ideal internal standard for the quantification of Moxidectin in various biological samples, including plasma and tissue.[3][4] Its utility stems from its near-identical chemical and physical properties to Moxidectin, while its increased mass allows for clear differentiation in mass spectrometry analysis.[3]

Protocol 1: Quantification of Moxidectin in Plasma using UHPLC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of macrocyclic lactones in bovine plasma.[3]

1. Materials and Reagents:

  • Moxidectin and this compound standards

  • Acetonitrile (B52724) (UPLC-MS grade)

  • Formic acid (UPLC-MS grade)

  • Ultrapure water

  • Bovine plasma (blank)

  • Ostro® 96-well plate (or equivalent for protein precipitation and phospholipid removal)

2. Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Acquity HSS-T3 column (100 x 2.1 mm, 1.8 µm) or equivalent

3. Sample Preparation (Protein Precipitation and Pass-Through Cleanup): a. To a 100 µL plasma sample, add an appropriate amount of this compound working solution as the internal standard. b. Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins. c. Vortex the mixture thoroughly. d. Load the entire mixture onto the Ostro® 96-well plate. e. Collect the eluate under vacuum. f. The collected eluate is ready for UHPLC-MS/MS analysis.

4. UHPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Moxidectin from other matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

5. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

  • Precursor Ion (m/z):

    • Moxidectin: 640.40[3]

    • This compound: 643.50[3]

  • Product Ion (m/z):

    • Moxidectin: 528.5[5]

    • This compound: A specific product ion for this compound should be determined by direct infusion.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

6. Calibration and Quantification: a. Prepare a series of calibration standards by spiking blank plasma with known concentrations of Moxidectin (e.g., 1 to 500 ng/mL).[6] b. Add a constant amount of this compound to each calibration standard and quality control (QC) sample. c. Process and analyze the calibration standards and QC samples alongside the unknown samples. d. Construct a calibration curve by plotting the peak area ratio of Moxidectin to this compound against the concentration of Moxidectin. e. Determine the concentration of Moxidectin in the unknown samples from the calibration curve.

Signaling Pathway and Experimental Workflow Visualizations

Moxidectin's Mechanism of Action

Moxidectin exerts its anthelmintic effect by targeting glutamate-gated and GABA-gated chloride channels in the nerve and muscle cells of parasites.[2][7] This binding leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, flaccid paralysis, and ultimately, the death of the parasite.[2][7] In mammals, Moxidectin has been shown to be an allosteric modulator of GABA(A) receptors.[8]

Moxidectin_Signaling_Pathway cluster_parasite Parasite Neuron/Muscle Cell Moxidectin Moxidectin GluCl Glutamate-gated Chloride Channel (GluCl) Moxidectin->GluCl Binds GABA_R GABA-gated Chloride Channel Moxidectin->GABA_R Binds Cl_influx Increased Cl- Influx GluCl->Cl_influx Opens GABA_R->Cl_influx Opens Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death Experimental_Workflow cluster_workflow Quantification Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound (Internal Standard) Sample->Spike_IS Extraction Sample Preparation (e.g., Protein Precipitation) Spike_IS->Extraction Analysis UHPLC-MS/MS Analysis Extraction->Analysis Data Data Acquisition (Peak Area Integration) Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Moxidectin Concentration Quantification->Result

References

A Technical Deep Dive into the Physicochemical Distinctions Between Moxidectin and its Deuterated Analog, Moxidectin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxidectin (B1677422), a potent endectocide of the milbemycin class, is a widely utilized antiparasitic agent in both veterinary and human medicine.[1] Its efficacy stems from its interaction with glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death of the parasite. In the realm of analytical chemistry and pharmacokinetic studies, isotopically labeled internal standards are indispensable for achieving accurate quantification. Moxidectin-d3, a deuterated analog of Moxidectin, serves this critical role. This technical guide provides an in-depth exploration of the core physicochemical differences between Moxidectin and this compound, offering valuable insights for researchers and professionals in drug development and analysis.

The primary distinction lies in the substitution of three hydrogen atoms with deuterium (B1214612) atoms in the methoxyimino functional group of this compound. This seemingly subtle modification introduces measurable differences in their physical and chemical properties, which are detailed herein.

Core Physicochemical Properties: A Comparative Analysis

The introduction of deuterium, a stable isotope of hydrogen with an additional neutron, results in a marginal increase in the molecular weight of this compound compared to Moxidectin. While comprehensive experimental data for all physicochemical properties of this compound are not extensively published, as its primary use is as an internal standard, we can infer certain characteristics based on the principles of isotopic labeling and the available data for both compounds.

PropertyMoxidectinThis compoundPrimary Difference
Molecular Formula C37H53NO8C37H50D3NO8Substitution of 3 protium (B1232500) (¹H) atoms with deuterium (²H) atoms in the methoxyimino group.
Molecular Weight ~639.8 g/mol [2]~642.8 g/mol [3]Increased molecular mass due to the presence of three neutrons in the deuterium atoms.
Appearance White to pale yellow powder[1]Solid[3]Similar physical appearance is expected.
Melting Point 145-154 °C[1]Not explicitly stated, but expected to be very similar to Moxidectin.Minimal to no significant difference expected.
Boiling Point Not availableNot availableNot applicable as the compound decomposes at high temperatures.
Solubility Slightly soluble in water (0.51 mg/L); readily soluble in various organic solvents.[1]Soluble in chloroform (B151607) and methanol.[3]Similar solubility profiles are expected due to the non-polar nature of the substitution.
Stability Stable under heat; susceptible to degradation by acid, alkali, and oxidation.[4]Stable for ≥ 4 years when stored at -20°C.[3]The C-D bond is stronger than the C-H bond, which may confer slightly increased stability to this compound against certain degradation pathways.

The Impact of Deuteration: The Kinetic Isotope Effect

The most significant physicochemical difference arising from the substitution of hydrogen with deuterium is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond will proceed at a slower rate for the deuterated compound.

While Moxidectin undergoes minimal metabolism, this principle is crucial in drug development for modifying metabolic pathways. In the context of this compound as an internal standard, this difference in bond strength does not significantly affect its physicochemical behavior in chromatographic separation under typical conditions, allowing it to co-elute with the non-deuterated Moxidectin. However, its distinct mass allows for clear differentiation in mass spectrometry.

Experimental Methodologies

The characterization and comparison of Moxidectin and this compound rely on a suite of sophisticated analytical techniques.

Synthesis of Moxidectin and this compound

Moxidectin is a semi-synthetic derivative of nemadectin, which is a fermentation product of Streptomyces cyano-griseus.[2] The synthesis involves several steps, including protection, oxidation, oximation, and deprotection of nemadectin.

The synthesis of this compound follows a similar pathway, with the key difference being the use of a deuterated reagent during the oximation step. Specifically, deuterated methoxyamine (CD3ONH2) would be used in place of methoxyamine to introduce the trideuteromethoxyimino group.

Synthesis_Workflow Streptomyces Streptomyces cyano-griseus Fermentation Nemadectin Nemadectin Streptomyces->Nemadectin Protection Protection of Hydroxyl Groups Nemadectin->Protection Protected_Nemadectin Protected Nemadectin Protection->Protected_Nemadectin Oxidation Oxidation Protected_Nemadectin->Oxidation Keto_Intermediate Keto Intermediate Oxidation->Keto_Intermediate Oximation Oximation Keto_Intermediate->Oximation Keto_Intermediate->Oximation Methoxyamine Deprotection Deprotection Oximation->Deprotection Moxidectin_d3 This compound Oximation->Moxidectin_d3 Moxidectin Moxidectin Deprotection->Moxidectin Deuterated_Reagent Deuterated Methoxyamine (CD3ONH2) Deuterated_Reagent->Oximation for this compound

A generalized workflow for the semi-synthesis of Moxidectin and this compound.
Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of Moxidectin.[5] Due to the minimal difference in polarity between Moxidectin and this compound, they typically co-elute under standard reversed-phase HPLC conditions.

Mass Spectrometry (MS) , particularly tandem mass spectrometry (LC-MS/MS), is the primary technique for distinguishing and quantifying Moxidectin and this compound. The difference in their molecular weights leads to distinct parent ions, and their fragmentation patterns can also be used for confirmation.

  • Moxidectin: The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 640.4. A common fragmentation product ion is observed at m/z 528.5.[6]

  • This compound: The protonated molecule [M+H]⁺ has an m/z of approximately 643.4, reflecting the addition of three daltons from the deuterium atoms.

LCMSMS_Workflow cluster_0 Mass Spectrometry Sample Biological Matrix (e.g., Plasma) Extraction Sample Preparation (Protein Precipitation, Solid Phase Extraction) Sample->Extraction LC_System HPLC System (Separation) Extraction->LC_System MS_Source Mass Spectrometer (Ionization) LC_System->MS_Source Quadrupole1 Q1: Parent Ion Selection MS_Source->Quadrupole1 Quadrupole2 Q2: Collision Cell (Fragmentation) Quadrupole1->Quadrupole2 Quadrupole3 Q3: Fragment Ion Detection Quadrupole2->Quadrupole3 Fragments Fragment Ions Quadrupole2->Fragments Data_Analysis Data Analysis Quadrupole3->Data_Analysis Mox Moxidectin (m/z 640.4) Mox->Quadrupole1 Mox_d3 This compound (m/z 643.4) Mox_d3->Quadrupole1 Fragments->Quadrupole3 Signaling_Pathway Moxidectin Moxidectin / this compound Receptor GABA-gated or Glutamate-gated Chloride Channel Moxidectin->Receptor Binds to Chloride_Influx Increased Chloride Ion (Cl⁻) Influx Receptor->Chloride_Influx Opens Hyperpolarization Hyperpolarization of Neuronal Membrane Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis of the Parasite Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

References

Understanding isotopic purity of Moxidectin-d3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isotopic Purity of Moxidectin-d3

Introduction

This compound is the deuterated analogue of Moxidectin (B1677422), a macrocyclic lactone endectocide used to control and prevent parasitic infections in veterinary and human medicine.[1] In analytical and drug development settings, this compound serves as a crucial internal standard for the quantification of Moxidectin in biological matrices.[1][2][3] Its utility in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is predicated on its chemical identity to the unlabeled analyte and its distinct mass.[1][4]

The isotopic purity of this compound—the extent to which the designated hydrogen atoms have been replaced by deuterium (B1214612)—is a critical parameter. High isotopic purity ensures the accuracy and reliability of pharmacokinetic and bioanalytical studies by minimizing cross-signal interference from unlabeled or partially labeled species.[5] This guide provides a technical overview of the synthesis, analysis, and quality control of this compound, with a focus on its isotopic purity.

Synthesis and Isotopic Labeling

Moxidectin is a semi-synthetic derivative of nemadectin, a fermentation product of the bacterium Streptomyces cyano-griseus.[6][7] The synthesis of this compound involves the same fundamental structure but incorporates deuterium atoms at a specific position. The "d3" designation indicates the incorporation of three deuterium atoms, typically by replacing a methoxy (B1213986) group (-OCH₃) with a trideuteromethoxy group (-OCD₃).

This labeling is achieved during the chemical synthesis process by using a deuterated reagent, such as deuterated methanol (B129727) (CD₃OD) or another suitable methylating agent carrying the deuterium label.[8] The stability of these deuterium labels is essential, as back-exchange with hydrogen could compromise the integrity of the standard.[5]

Quantitative Assessment of Isotopic Purity

The determination of isotopic purity involves quantifying the distribution of different isotopic forms (isotopologues) within the this compound sample. This includes the desired d3 species, as well as any residual unlabeled (d0) or partially labeled (d1, d2) molecules. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for assessing isotopic purity.[9] It separates ions based on their mass-to-charge ratio (m/z), allowing for the clear differentiation between Moxidectin and its deuterated counterparts.

  • Principle: The mass of this compound is approximately 3 Daltons greater than that of unlabeled Moxidectin. By analyzing the mass spectrum, the relative abundance of the ion corresponding to this compound can be compared to the abundance of the ion for unlabeled Moxidectin.

  • Technique: LC-MS/MS is commonly used for the analysis of Moxidectin.[4][10] In this method, the sample is first separated by liquid chromatography, and then the eluent is introduced into the mass spectrometer. The mass analyzer can be scanned across the relevant mass range to determine the isotopic distribution. High-resolution mass spectrometry (HRMS) offers even greater accuracy in mass determination, further enhancing the ability to resolve and quantify different isotopologues.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium label and assess purity.

  • Proton NMR (¹H NMR): In a ¹H NMR spectrum, the replacement of a proton with a deuteron (B1233211) leads to the disappearance or significant reduction of the corresponding signal.[13] By comparing the ¹H NMR spectrum of this compound with that of unlabeled Moxidectin, the efficiency of deuteration at the target site can be confirmed.

  • Deuterium NMR (²H NMR): This technique directly detects the deuterium nucleus.[13] For highly enriched compounds like this compound, ²H NMR provides a direct measure of the deuterium-containing species and can be a powerful tool for structure verification and enrichment determination.[14]

Data on this compound Purity

Commercial suppliers of this compound provide specifications for its chemical and isotopic purity. This data is essential for researchers to ensure the quality of their internal standard.

Supplier/SourcePurity SpecificationMethod
Cayman Chemical≥99% deuterated forms (d₁-d₃)Not specified
LGC Standards>95%HPLC
Charles RiverTypically >98% isotopic enrichment (custom synthesis)Q-TOF LC-MS

Table 1: Summary of commercially available this compound purity specifications.[1][15][16]

Experimental Protocols

Protocol for Isotopic Purity Assessment by LC-MS/MS

This protocol outlines a general procedure for determining the isotopic purity of a this compound standard.

  • Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., acetonitrile (B52724) or methanol).[17] Prepare a separate stock solution of unlabeled Moxidectin. Create a series of solutions containing a fixed concentration of this compound and varying, low concentrations of unlabeled Moxidectin to assess the contribution of any d0 impurity in the d3 standard.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).[17]

    • Mobile Phase: Employ a gradient elution using a mixture of an aqueous solution (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[17]

    • Flow Rate: Set a flow rate appropriate for the column dimensions, such as 0.4 mL/min.[17]

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in full scan mode over a mass range that includes the molecular ions for both unlabeled Moxidectin (~640.4 m/z) and this compound (~643.4 m/z).[11][12]

    • Data Analysis: Integrate the peak areas for the molecular ions of Moxidectin (d0) and this compound. The isotopic purity is calculated as the percentage of the this compound peak area relative to the sum of the areas for all detected isotopologues (d0, d1, d2, d3).

Protocol for Purity Assessment by NMR Spectroscopy
  • Sample Preparation: Dissolve a sufficient amount of the this compound sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals interfering with the analyte.[18]

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Compare the spectrum to that of an unlabeled Moxidectin reference standard.

    • Confirm the significant reduction or absence of the proton signal corresponding to the methoxy group (~3.9 ppm, this is an estimate and should be confirmed with a reference spectrum).

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum on a spectrometer configured for deuterium detection.[14]

    • A strong signal should be observed in the region corresponding to the deuterated methoxy group, confirming the presence and position of the label. The absence of other significant deuterium signals indicates high positional purity.

Visualizations

G Workflow for this compound Isotopic Purity Analysis cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis prep Prepare this compound Solution inject Inject Sample onto C18 Column prep->inject separate Gradient Elution inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Full Scan Analysis (m/z 635-650) ionize->detect integrate Integrate Ion Peaks (d0, d1, d2, d3) detect->integrate calculate Calculate Isotopic Purity (%) integrate->calculate

Caption: Experimental workflow for LC-MS/MS analysis of isotopic purity.

G Role of Isotopic Purity in Bioanalysis purity High Isotopic Purity (>98% this compound) is_signal Distinct Internal Standard Signal at m/z+3 purity->is_signal Ensures impurity Significant d0 Impurity (<95% this compound) overlap Signal Overlap at Analyte m/z impurity->overlap Causes accurate Accurate Quantification is_signal->accurate analyte_signal Analyte Signal at m/z analyte_signal->accurate inaccurate Inaccurate Quantification (Overestimation of Analyte) analyte_signal->inaccurate overlap->inaccurate

Caption: Impact of isotopic purity on quantitative bioanalytical results.

Conclusion

The isotopic purity of this compound is a cornerstone of its function as an internal standard in high-sensitivity analytical methods. A thorough characterization using mass spectrometry and NMR spectroscopy is essential to confirm the high isotopic enrichment and correct positional labeling of the deuterium atoms. For researchers in drug development and related fields, utilizing this compound with documented high isotopic purity is paramount for generating accurate, reproducible, and regulatory-compliant data in pharmacokinetic and other quantitative studies.

References

Applications of Deuterated Moxidectin in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of deuterated moxidectin (B1677422) in research, with a primary focus on its role as an internal standard in bioanalytical and pharmacokinetic studies. This document details the underlying principles, experimental protocols, and data interpretation, offering a valuable resource for scientists engaged in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction: The Role of Deuterium (B1214612) in Drug Research

Deuterium, a stable isotope of hydrogen, has become an invaluable tool in pharmaceutical research. The substitution of hydrogen with deuterium in a drug molecule can lead to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger chemical bond. This can significantly alter the rate of metabolic reactions, often leading to a slower breakdown of the drug. This property is leveraged in two key ways: to develop new chemical entities with improved pharmacokinetic profiles and to create highly effective internal standards for quantitative bioanalysis.

Deuterated moxidectin serves as a prime example of the latter application. Its chemical and physical properties are nearly identical to those of moxidectin, allowing it to mimic the behavior of the parent drug during sample preparation and analysis. This ensures more accurate and precise quantification of moxidectin in complex biological matrices.

Core Application: Deuterated Moxidectin as an Internal Standard

The most prevalent application of deuterated moxidectin is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for its ability to compensate for variability in sample extraction, matrix effects, and instrument response.

Principle of Isotope Dilution Mass Spectrometry

The methodology relies on the principle of isotope dilution. A known amount of deuterated moxidectin is added to a biological sample containing an unknown quantity of moxidectin. The sample is then processed, and the ratio of the MS/MS response of moxidectin to that of deuterated moxidectin is measured. Since the deuterated standard experiences the same analytical variations as the non-deuterated analyte, this ratio provides a highly accurate measure of the analyte's concentration.

Quantitative Data from Method Validation Studies

The robustness of an analytical method using deuterated moxidectin as an internal standard is demonstrated through rigorous validation. The following tables summarize typical validation parameters for the quantification of moxidectin in biological matrices.

Table 1: Bioanalytical Method Validation Parameters for Moxidectin using Deuterated Moxidectin IS

ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 100.1 - 1.0 ng/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.02 - 0.58 ng/mL
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (%Bias) Within ± 15% (± 20% at LLOQ)Within ± 10%
Extraction Recovery Consistent and reproducible> 85%
Matrix Effect (%CV of IS-normalized MF) ≤ 15%< 10%

Table 2: Pharmacokinetic Parameters of Moxidectin in Various Species

SpeciesDose & RouteCmax (ng/mL)Tmax (h)T½ (days)AUC₀-∞ (ng·h/mL)Reference
Human 8 mg, Oral45.34.023.320,952[1]
Rat 1 mg/kg, SC575.510.048.7910,321.44
Dog 1.5 mg/kg, Oral491.86 - 1370.223.0--[2]
Sheep 0.2 mg/kg, SC8.2921.12--[3]
Cat 1.5 mg/kg, Oral136.21 - 467.123.0--[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated moxidectin.

Bioanalytical Method for Moxidectin Quantification in Plasma

Objective: To accurately quantify the concentration of moxidectin in plasma samples using deuterated moxidectin as an internal standard.

Materials:

  • Blank plasma from the relevant species

  • Moxidectin analytical standard

  • Deuterated moxidectin (e.g., moxidectin-d3) internal standard solution (e.g., 100 ng/mL in acetonitrile)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges or 96-well plates

Procedure:

  • Sample Preparation (Protein Precipitation & SPE):

    • To 100 µL of plasma sample, add 20 µL of deuterated moxidectin internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Dilute the supernatant with 600 µL of water.

    • Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the diluted supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 10 µL

    • Tandem Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM Transitions:

        • Moxidectin: Q1 640.4 -> Q3 528.4

        • Deuterated Moxidectin (d3): Q1 643.4 -> Q3 531.4

      • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both moxidectin and deuterated moxidectin.

    • Calculate the peak area ratio (Moxidectin/Deuterated Moxidectin).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of moxidectin in the unknown samples from the calibration curve.

Metabolic Stability Assay

Objective: To assess the in vitro metabolic stability of a compound using liver microsomes, with deuterated internal standard for accurate quantification.

Materials:

  • Test compound

  • Deuterated internal standard of the test compound

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

Procedure:

  • Incubation:

    • Prepare a solution of the test compound in phosphate buffer.

    • Add liver microsomes to the solution and pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile and the deuterated internal standard to stop the reaction and precipitate proteins.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method as described in section 3.1.

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the deuterated internal standard at each time point.

    • Normalize the data to the T=0 time point.

    • Plot the natural logarithm of the percent remaining of the test compound against time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.

Synthesis of Deuterated Moxidectin

A specific, publicly available, detailed protocol for the synthesis of deuterated moxidectin is not readily found in the scientific literature, likely due to its proprietary nature. However, a plausible synthetic route can be proposed based on the semi-synthesis of moxidectin from its precursor, nemadectin (B27624), and general methods for deuterium labeling. This compound is commonly used, with the deuterium atoms on the methoxy (B1213986) group of the oxime.

Proposed Synthetic Strategy:

Moxidectin is a semi-synthetic derivative of nemadectin, which is produced by fermentation. The synthesis involves the oxidation of the hydroxyl group at the C23 position of a protected nemadectin intermediate to a ketone, followed by oximation.

  • Protection of Nemadectin: The hydroxyl groups of nemadectin, other than the one at C23, are protected using standard protecting group chemistry.

  • Oxidation: The C23 hydroxyl group of the protected nemadectin is oxidized to a ketone using a mild oxidizing agent.

  • Oximation with Deuterated Reagent: The key deuteration step involves the reaction of the C23 ketone with a deuterated oximation reagent, such as methoxylamine-d3 hydrochloride (CD₃ONH₂·HCl), in the presence of a base. This introduces the trideuteromethoxyimino group at the C23 position.

  • Deprotection: The protecting groups are removed to yield deuterated moxidectin.

This proposed pathway would need to be optimized for reaction conditions and purification to achieve the desired product with high isotopic purity.

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental protocols described.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Deuterated Moxidectin IS plasma->add_is protein_precip Protein Precipitation (ACN) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 spe Solid Phase Extraction (SPE) centrifuge1->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing (Peak Area Ratio) lc_ms->data_proc cal_curve Calibration Curve Construction data_proc->cal_curve quant Quantification of Moxidectin cal_curve->quant

Caption: Workflow for the bioanalytical quantification of moxidectin.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_analysis_metstab Analysis & Data Interpretation prepare_mix Prepare Reaction Mixture (Test Compound, Microsomes) pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction time_points Collect Aliquots at Time Points start_reaction->time_points quench Quench Reaction & Add Deuterated IS time_points->quench centrifuge2 Centrifugation quench->centrifuge2 lc_ms2 LC-MS/MS Analysis centrifuge2->lc_ms2 calc_ratio Calculate Peak Area Ratio lc_ms2->calc_ratio plot_data Plot ln(% Remaining) vs. Time calc_ratio->plot_data determine_params Determine t½ and CLint plot_data->determine_params

Caption: Workflow for a metabolic stability assay using liver microsomes.

Conclusion

Deuterated moxidectin is an essential tool for the accurate and precise quantification of moxidectin in research and drug development. Its use as an internal standard in LC-MS/MS assays, guided by the principles of isotope dilution, ensures the generation of high-quality pharmacokinetic and bioanalytical data. While the primary application remains as an internal standard, the broader principles of deuterium labeling to enhance metabolic stability represent a significant strategy in modern medicinal chemistry. This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize deuterated moxidectin in their studies.

References

The Role of Moxidectin-d3 in Advancing Pharmacokinetic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Moxidectin-d3 in pharmacokinetic (PK) studies. Moxidectin (B1677422), a potent endectocide, is subject to extensive research to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The use of its deuterated analog, this compound, as an internal standard in bioanalytical methods is critical for generating accurate and reliable pharmacokinetic data. This document outlines detailed experimental protocols, presents a compilation of pharmacokinetic data, and illustrates key concepts through diagrams to support the design and execution of robust PK studies.

The Critical Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to correct for variations during sample preparation and analysis. This compound, a stable isotopically labeled version of Moxidectin, is the ideal internal standard for pharmacokinetic studies.[1] Because it is chemically identical to Moxidectin but has a different mass, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[1] This ensures that any variability in the analytical process affects both the analyte and the internal standard to the same extent, leading to highly accurate and precise quantification of Moxidectin in biological matrices.[1] The mass transitions for Moxidectin and this compound are typically monitored for precise quantification, for example, 640.4 → 528.5 m/z for Moxidectin and 643.4 → 531.5 m/z for this compound.[2]

Pharmacokinetic Profile of Moxidectin

Moxidectin exhibits a prolonged terminal elimination half-life and a large volume of distribution, indicating its extensive distribution into tissues.[3] Its high lipophilicity contributes to its retention in fatty tissues, leading to a sustained presence in the body.[3][4] The pharmacokinetic parameters of Moxidectin can vary depending on the animal species, formulation, and route of administration.[3][5]

Comparative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Moxidectin from various studies.

Table 1: Comparative Pharmacokinetic Parameters of Moxidectin and Ivermectin in Beagle Dogs Following Oral Administration (250 µg/kg) [3]

ParameterMoxidectin (mean ± SD)Ivermectin (mean ± SD)
Cmax (ng/mL) 234.0 ± 64.3132.6 ± 43.0
T½ (elimination half-life) (h) 621.3 ± 149.380.3 ± 29.8
Vss/F (apparent volume of distribution) (L/kg) 19.21 ± 3.615.35 ± 1.29
CL/F (apparent total body clearance) (L/h/kg) 0.0220 ± 0.003810.0498 ± 0.0179

Table 2: Pharmacokinetic Parameters of Moxidectin in Humans Following Single Oral Doses [6]

DoseAUC₀₋∞ (days*ng/mL)Cmax (ng/mL)T½ (days)Tmax (hours)
2 mg 26.7–31.716.2–17.017.7–23.34
4 mg 39.1–60.0-17.7–23.34
8 mg 99.5–129.0-17.7–23.34

Table 3: Pharmacokinetic Parameters of Moxidectin in Various Animal Species

SpeciesRoute of AdministrationDoseCmax (ng/mL)Tmax (days)T½ (days)Reference
Sheep Subcutaneous0.2 mg/kg8.290.88-[7]
Sheep Oral0.2 mg/kg28.070.22-[7]
Lambs Subcutaneous0.2 mg/kg7.4 ± 3.10.8 ± 0.2-[5]
Dogs Oral1.5 mg/kg479.07–1459.400.125-[8]
Cats Oral1.5 mg/kg134.80–498.090.125-[8]
Rats Subcutaneous (solution)1 mg/kg---[9]
Rats Subcutaneous (microspheres)1 mg/kg---[9]

Experimental Protocols for Moxidectin Pharmacokinetic Studies

Accurate determination of Moxidectin concentrations in biological matrices is fundamental to pharmacokinetic analysis. The following sections detail established methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[9]

Protocol 1: Protein Precipitation (PPT) [10]

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution.

  • Add 200 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) [10][11]

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • To 1 mL of plasma, add the this compound internal standard solution.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a water/methanol mixture to remove interferences.

  • Elute Moxidectin and this compound with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in an appropriate solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical instrument conditions for the quantification of Moxidectin. These should be optimized for the specific instrument and column used.

Table 4: Typical LC-MS/MS Instrument Parameters for Moxidectin Analysis

ParameterTypical SettingReference
LC System UHPLC or HPLC System[12]
Column Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or Luna C8(2) (30 x 2.0 mm, 3 µm)[9][12][13]
Mobile Phase A 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water or 0.01% acetic acid in water[9][12]
Mobile Phase B Acetonitrile or Methanol[9][12]
Flow Rate 0.2 - 0.4 mL/min[12]
Injection Volume 5 - 10 µL[9][12]
Column Temperature 30 - 40 °C[12]
MS System Triple Quadrupole Mass Spectrometer[12]
Ionization Mode Electrospray Ionization (ESI), Positive[12]
Capillary Voltage 3.5 kV[12]
Source Temperature 150 °C[12]
Desolvation Temperature 500 °C[12]
Desolvation Gas Flow 800 L/h[12]
MRM Transitions (m/z) Moxidectin: 640.4 → 528.5 (Quantification); this compound: 643.4 → 531.5[2][12][13]

Visualizing Key Processes

Diagrams are powerful tools for understanding complex workflows and biological mechanisms.

Pharmacokinetic_Study_Workflow cluster_preclinical Pre-analytical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase Animal_Dosing Animal Dosing (e.g., oral, subcutaneous) Blood_Sampling Blood Sample Collection (serial time points) Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (e.g., PPT, SPE) + this compound (IS) Plasma_Separation->Sample_Preparation LC_MSMS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MSMS_Analysis Data_Acquisition Data Acquisition (MRM mode) LC_MSMS_Analysis->Data_Acquisition Peak_Integration Peak Integration & Concentration Calculation Data_Acquisition->Peak_Integration PK_Modeling Pharmacokinetic Modeling (e.g., NCA, Population PK) Peak_Integration->PK_Modeling Parameter_Estimation Parameter Estimation (Cmax, Tmax, T½, AUC) PK_Modeling->Parameter_Estimation

Caption: Workflow of a typical pharmacokinetic study for Moxidectin.

Moxidectin's anthelmintic activity stems from its interaction with specific neurotransmitter receptors in parasites.[4]

Moxidectin_Mechanism_of_Action cluster_parasite_neuron Parasite Nerve/Muscle Cell Membrane Moxidectin Moxidectin GluCl Glutamate-gated Chloride Channel (GluCl) Moxidectin->GluCl Binds to GABA_R GABA-gated Chloride Channel Moxidectin->GABA_R Binds to Chloride_Influx Increased Chloride Ion (Cl-) Influx GluCl->Chloride_Influx Opens GABA_R->Chloride_Influx Opens Hyperpolarization Hyperpolarization of Cell Membrane Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis of the Parasite Hyperpolarization->Paralysis Death Parasite Death and Expulsion Paralysis->Death

Caption: Moxidectin's mechanism of action in parasites.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Moxidectin in pharmacokinetic studies. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the field of drug development and veterinary medicine. By employing robust bioanalytical methods and understanding the pharmacokinetic properties of Moxidectin, scientists can better predict its efficacy and safety profiles, ultimately contributing to the development of improved antiparasitic therapies.

References

Methodological & Application

Application Note: Quantitative Analysis of Moxidectin in Biological Matrices using LC-MS/MS with Moxidectin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Moxidectin (B1677422) is a potent macrocyclic lactone anthelmintic agent used in veterinary and human medicine for the treatment and prevention of parasitic infections.[1] Accurate and reliable quantification of moxidectin in biological matrices is essential for pharmacokinetic studies, residue analysis, and ensuring therapeutic efficacy and safety. This application note details a robust and sensitive method for the determination of moxidectin in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Moxidectin-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[2]

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of moxidectin from plasma samples.

Materials and Reagents
Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting moxidectin from plasma samples.[3][4]

  • Aliquoting: In a microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels) to the plasma sample.

  • Vortexing: Briefly vortex the sample to ensure homogeneity.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 1% formic acid) to the sample to precipitate proteins. The addition of formic acid can enhance precipitation.[2]

  • Mixing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80% mobile phase B).

  • Final Centrifugation: Centrifuge the reconstituted sample to remove any particulates before transferring to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables outline the typical liquid chromatography and mass spectrometry conditions for the analysis of moxidectin.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Conditions
Column C8 or C18, e.g., Luna C8(2) (30 x 2.0 mm, 3 µm) or Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)[3][4]
Mobile Phase A 0.05% Formic acid in ultrapure water or 10 mM ammonium formate with 0.1% formic acid in water[4][5]
Mobile Phase B Methanol or Acetonitrile[4][5]
Flow Rate 0.4 mL/min[4][5]
Injection Volume 5 - 15 µL[5]
Column Temperature 35 - 40 °C
Gradient Program Example: 0–0.16 min, 80% B; 3–4 min, 100% B; 4.01–6 min, 80% B[5]

Table 2: Mass Spectrometry Parameters

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for instrument (e.g., 3.5 - 5.5 kV)
Source Temperature 150 °C
Desolvation Temperature 500 °C
Desolvation Gas Flow 800 L/h

Table 3: MRM Transitions for Moxidectin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Moxidectin640.4528.5Optimized for instrument
This compound (IS)643.4 / 643.5531.5Optimized for instrument
The precursor ion for this compound is reported as both 643.4 and 643.5 in different sources.[2][5]

Data Presentation

The following table summarizes the quantitative performance data from a validated LC-MS/MS method for moxidectin using this compound as an internal standard.

Table 4: Method Validation Data

ParameterResultSource
Linearity Range 1.5 - 250 ng/mL[5]
Correlation Coefficient (r²) > 0.99[5]
Lower Limit of Quantification (LLOQ) 1.5 ng/mL[5]
Limit of Detection (LOD) 0.58 ng/mL[6]
Intra-assay Accuracy Deviations < 12.6%[3]
Inter-assay Accuracy Deviations < 12.6%[3]
Intra-assay Precision RSD < 6.50%[6]
Inter-assay Precision RSD < 8.10%[6]
Recovery 80.7 - 111.2%[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of moxidectin in plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile + Formic Acid) add_is->protein_precipitation centrifuge1 Centrifugation protein_precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 lc_separation LC Separation (C8/C18 Column) centrifuge2->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Results (Concentration) quantification->results

Caption: Experimental workflow for LC-MS/MS analysis of Moxidectin.

Principle of Internal Standard Quantification

This diagram illustrates the role of the internal standard (this compound) in correcting for variations during the analytical process.

internal_standard_principle cluster_process Analytical Process cluster_quantification Quantification sample Sample with Unknown Moxidectin sample_prep Sample Preparation (Potential for Analyte Loss) sample->sample_prep is Known Amount of This compound (IS) is->sample_prep lc_ms_analysis LC-MS/MS Analysis (Potential for Ion Suppression/Enhancement) sample_prep->lc_ms_analysis peak_area_mox Peak Area Moxidectin lc_ms_analysis->peak_area_mox peak_area_is Peak Area This compound lc_ms_analysis->peak_area_is ratio Peak Area Ratio (Moxidectin / this compound) peak_area_mox->ratio peak_area_is->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Accurate Concentration of Moxidectin calibration_curve->concentration

Caption: Role of this compound as an internal standard.

References

Application Note & Protocol: Quantification of Moxidectin in Tissue Samples Using Moxidectin-d3 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxidectin (B1677422) is a broad-spectrum anthelmintic agent belonging to the macrocyclic lactone class of endectocides, widely used in veterinary medicine to control and treat parasitic infections in animals such as cattle, sheep, horses, and dogs.[1][2][3][4] Due to its use in food-producing animals, regulatory bodies have established maximum residue limits (MRLs) for moxidectin in edible tissues to ensure consumer safety.[3] Moxidectin is highly lipophilic, leading to its accumulation in adipose tissue, from where it is slowly released.[1] Consequently, sensitive and robust analytical methods are essential for monitoring its residue levels in various tissues for food safety and pharmacokinetic studies.[3]

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of moxidectin in biological matrices due to its high sensitivity, selectivity, and specificity.[3][5] The use of a stable isotope-labeled internal standard, such as Moxidectin-d3, is crucial for accurate quantification as it compensates for matrix effects and variations during sample preparation and analysis.[6] This application note provides a detailed protocol for the extraction and quantification of moxidectin in various animal tissues using this compound as an internal standard, followed by LC-MS/MS analysis.

Materials and Methods

Reagents and Materials
  • Moxidectin analytical standard

  • This compound internal standard[7][8]

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) formate (B1220265)

  • n-Hexane, HPLC grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or Alumina B)[9]

  • Microcentrifuge tubes

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • Analytical balance

  • LC-MS/MS system (e.g., Triple Quadrupole)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Moxidectin and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile:water) to prepare working standard solutions at various concentrations for constructing the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

Experimental Protocols

Sample Preparation

The selection of the appropriate extraction and cleanup procedure is dependent on the tissue matrix, particularly its fat content.

Protocol 1: Extraction from Adipose Tissue [9][10]

  • Homogenization: Accurately weigh 1 g of thawed and minced adipose tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard spiking solution to the sample.

  • Extraction: Add 10 mL of acetonitrile and homogenize for 1 minute.

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes at 4°C.

  • Liquid-Liquid Partitioning: Transfer the acetonitrile supernatant to a new tube. Add 10 mL of n-hexane, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Supernatant Collection: Carefully collect the lower acetonitrile layer.

  • Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase, vortex, and filter through a 0.22 µm syringe filter into an autosampler vial.

Protocol 2: Extraction from Liver, Kidney, and Muscle Tissues [9][11][12]

  • Homogenization: Weigh 1 g of homogenized tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with the this compound internal standard solution.

  • Protein Precipitation & Extraction: Add 5 mL of acetonitrile, and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 6000 rpm for 10 minutes at -4°C.[9]

  • Supernatant Collection: Transfer the supernatant to a clean tube. Repeat the extraction step on the pellet with another 5 mL of acetonitrile, centrifuge, and combine the supernatants.

  • Cleanup (SPE):

    • Condition an Alumina B SPE cartridge with 6 mL of acetonitrile.[9]

    • Load the combined supernatant onto the cartridge and collect the eluate.

  • Evaporation: Dry the eluate under a nitrogen stream at 35°C.[9]

  • Reconstitution: Dissolve the residue in 1 mL of the mobile phase, vortex, and filter into an autosampler vial.

LC-MS/MS Analysis

The following are typical instrumental conditions and should be optimized for the specific instrument used.

ParameterTypical Setting
LC System UHPLC or HPLC System
Column C18 or C8 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm)[3]
Mobile Phase A 10 mM ammonium formate with 0.1% formic acid in water[3]
Mobile Phase B Acetonitrile or Methanol[3]
Flow Rate 0.2 - 0.4 mL/min[3]
Injection Volume 5 - 10 µL[3]
Column Temperature 30 - 40 °C[3]
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Capillary Voltage 3.5 kV[3]
Source Temperature 150 °C[3]
Desolvation Temperature 500 °C[3]
Desolvation Gas Flow 800 L/h[3]
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Moxidectin640.4528.5 (Quantifier)Optimized
484.4 (Qualifier)Optimized
This compound643.5531.5Optimized

Note: The specific m/z values and collision energies should be optimized for the instrument in use. The protonated molecule [M+H]+ is typically used as the precursor ion for both Moxidectin and this compound.[6]

Data Presentation

Method Validation Parameters

The analytical method should be validated according to relevant guidelines (e.g., VICH GL49) to ensure reliability.[12] Key validation parameters are summarized below.

ParameterTypical Performance
Linearity (r²) > 0.99 over the concentration range (e.g., 1.0 - 200 ng/mL)[13]
Limit of Detection (LOD) 0.5 - 1.5 ng/g[9][12]
Limit of Quantitation (LOQ) 1.0 - 5.0 ng/g[9][12]
Accuracy (Recovery) 62.9% - 89.2% in various tissues[9][11]
Precision (RSD) ≤ 15.7% for intra- and inter-day precision[9][11]
Tissue Residue Levels of Moxidectin

The concentration of Moxidectin varies significantly among different tissue types, with the highest concentrations typically found in fat.[9][11][12]

TissueMRL (µg/kg)Typical Observed Concentration Range (µg/kg)
Fat500Can exceed MRL shortly after administration, depletes over time[9][11][12]
Liver100Generally lower than in fat[9][11][12]
Kidney50Concentrations are typically below the MRL[9][11][12]
Muscle50Generally the lowest concentrations are found in muscle tissue[9][11][12]

MRL values are based on regulations which may vary by jurisdiction.[9]

Workflow Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Tissue Sample (Fat, Liver, Kidney, Muscle) Homogenization Homogenization Sample->Homogenization Spiking Spike with this compound (IS) Homogenization->Spiking Extraction Extraction (Acetonitrile) Spiking->Extraction Cleanup Cleanup (LLE for Fat, SPE for others) Extraction->Cleanup Evaporation Evaporation (Nitrogen Stream) Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chrom_Separation Chromatographic Separation (C18/C8 Column) LC_Injection->Chrom_Separation MS_Detection MS/MS Detection (ESI+, MRM) Chrom_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Internal Standard Method) Data_Acquisition->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for the quantification of Moxidectin in tissue samples.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, selective, and reliable approach for the quantification of Moxidectin in various animal tissues. The detailed protocols for sample preparation and instrumental analysis are crucial for obtaining accurate and reproducible results, which are essential for regulatory compliance and pharmacokinetic studies. The high lipophilicity of Moxidectin necessitates tissue-specific extraction and cleanup procedures to minimize matrix interference and ensure high recovery rates. This application note serves as a comprehensive guide for researchers and scientists involved in drug residue analysis.

References

Application Note: High-Throughput Analysis of Moxidectin Residues in Food Products Using Moxidectin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxidectin (B1677422) is a broad-spectrum anthelmintic agent belonging to the macrocyclic lactone class, widely used in veterinary medicine to control parasites in food-producing animals such as cattle, sheep, and fish.[1][2] The use of moxidectin in these animals can lead to the presence of residues in edible tissues and products, including meat, milk, and fat.[1] To ensure consumer safety, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for moxidectin in various food commodities.[3] Consequently, sensitive and robust analytical methods are essential for monitoring moxidectin residues in the food supply chain.[3]

This application note details a reliable and high-throughput method for the quantification of moxidectin in various food matrices using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The use of a stable isotope-labeled internal standard, Moxidectin-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The protocols provided are designed for research, drug development, and routine monitoring applications.

Analytical Principles

The method is based on the extraction of moxidectin and the this compound internal standard from the food matrix, followed by cleanup to remove interfering substances. The purified extract is then analyzed by UHPLC-MS/MS. Separation is achieved on a reversed-phase C18 column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The positive electrospray ionization (ESI) mode is typically employed for optimal sensitivity.[3][4] Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

Protocol 1: Sample Preparation - QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Muscle, Liver, and Fat Tissues

Materials:

  • Homogenized tissue sample (muscle, liver, or fat)

  • This compound internal standard spiking solution

  • Acetonitrile (ACN) with 1% acetic acid

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium acetate (B1210297) (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (15 mL and 2 mL)

  • Centrifuge

Procedure:

  • Weigh 2 g of the homogenized sample into a 15 mL centrifuge tube.

  • Add 100 µL of the this compound internal standard solution.

  • Add 10 mL of ACN with 1% acetic acid.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc.

  • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for UHPLC-MS/MS analysis.

Protocol 2: Sample Preparation - Protein Precipitation for Milk

This protocol is a straightforward method for the extraction of moxidectin from milk samples.

Materials:

  • Milk sample

  • This compound internal standard spiking solution

  • Acetonitrile (ACN), cold

  • Centrifuge tubes (15 mL)

  • Centrifuge

Procedure:

  • Pipette 5 mL of the milk sample into a 15 mL centrifuge tube.

  • Add 100 µL of the this compound internal standard solution.

  • Add 10 mL of cold ACN to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the clear supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3][4]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
MRM Transitions See Table 1

Table 1: MRM Transitions for Moxidectin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Moxidectin640.4528.5498.5
This compound643.4531.5501.5

Quantitative Data Summary

The following tables summarize typical performance characteristics of the described method.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.99[4]
Limit of Detection (LOD) 0.1 ng/g
Limit of Quantification (LOQ) 0.5 ng/g

Table 3: Recovery and Precision in Different Food Matrices

MatrixFortification Level (ng/g)Mean Recovery (%)RSD (%)
Bovine Muscle 1.095.24.8
10.098.13.5
100.097.53.9
Bovine Liver 1.092.86.2
10.096.54.1
100.095.94.5
Bovine Fat 1.088.97.5
10.091.35.8
100.090.76.1
Milk 1.093.55.1
10.097.23.8
100.096.44.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Homogenized Food Sample (Muscle, Liver, Fat, Milk) spike Spike with this compound Internal Standard sample->spike extraction Extraction (QuEChERS or Protein Precipitation) spike->extraction cleanup Dispersive SPE Cleanup (PSA/C18) or Evaporation/ Reconstitution extraction->cleanup filtration Filtration (0.22 µm) cleanup->filtration uhplc UHPLC Separation (C18 Column) filtration->uhplc Inject msms Tandem MS Detection (ESI+, MRM) uhplc->msms quantification Quantification (Peak Area Ratio) msms->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for Moxidectin residue analysis.

quechers_protocol start Start: 2g Homogenized Tissue add_is Add this compound IS start->add_is add_acn Add 10 mL ACN (1% Acetic Acid) add_is->add_acn vortex1 Vortex 1 min add_acn->vortex1 add_salts Add MgSO4 and NaOAc vortex1->add_salts shake Shake 1 min add_salts->shake centrifuge1 Centrifuge 5 min shake->centrifuge1 transfer Transfer 1 mL Supernatant centrifuge1->transfer add_dspe Add MgSO4, PSA, C18 transfer->add_dspe vortex2 Vortex 30 sec add_dspe->vortex2 centrifuge2 Centrifuge 5 min vortex2->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter end Inject into UHPLC-MS/MS filter->end

Caption: QuEChERS sample preparation protocol for tissue samples.

Conclusion

The UHPLC-MS/MS method using this compound as an internal standard provides a sensitive, accurate, and high-throughput solution for the determination of moxidectin residues in a variety of food products. The detailed protocols and performance data presented in this application note demonstrate the suitability of this method for routine monitoring to ensure compliance with regulatory MRLs and to support food safety programs.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Moxidectin and Moxidectin-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of the broad-spectrum endectocide, Moxidectin (B1677422), and its deuterated internal standard, Moxidectin-d3. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for high-throughput analysis in various biological matrices, which is crucial for pharmacokinetic studies, residue analysis, and drug development.[1][2] This document provides detailed protocols for sample preparation, chromatographic conditions, and mass spectrometric detection, along with a summary of key quantitative data.

Introduction

Moxidectin is a potent macrocyclic lactone of the milbemycin class, widely used in veterinary medicine to control a range of internal and external parasites in animals.[1][2] Its application in food-producing animals necessitates reliable and sensitive analytical methods to monitor drug residue levels and ensure food safety.[1][2] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and the simplicity of sample preparation.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification, as it compensates for variations during sample preparation and analysis.[4][5] This application note presents a validated LC-MS/MS method for the concurrent determination of Moxidectin and this compound.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol outlines a general procedure for the extraction of Moxidectin and this compound from plasma or serum.

  • Aliquoting: In a clean microcentrifuge tube, pipette 100-200 µL of the plasma or serum sample.[1]

  • Internal Standard Spiking: Add the this compound internal standard solution to the sample and briefly vortex.

  • Protein Precipitation: To precipitate proteins, add three volumes of cold acetonitrile (B52724) (e.g., 600 µL for a 200 µL sample).[1] For enhanced precipitation, 1% formic acid in acetonitrile can be utilized.[1]

  • Mixing and Centrifugation: Vigorously vortex the mixture for 1-5 minutes, followed by centrifugation.[1]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube for analysis.[1]

LC-MS/MS Analysis

The following are typical instrument conditions that should be optimized for the specific instrument and column used.

  • Chromatographic Separation: Inject 5-10 µL of the prepared sample onto the LC system.[1] Separation is typically achieved using a C18 or C8 reversed-phase column.[1] A gradient elution is often employed to ensure good peak shape and separation from matrix interferences.[1]

  • Mass Spectrometric Detection: The column eluent is introduced into the mass spectrometer. Detection is commonly performed using electrospray ionization (ESI) in positive mode.[1][5] Quantification is achieved through Multiple Reaction Monitoring (MRM).[1]

Quantitative Data Summary

The following tables summarize the typical quantitative data for the LC-MS/MS analysis of Moxidectin and this compound.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterMoxidectinThis compound
Precursor Ion (m/z) 640.4643.5
Product Ion (m/z) 528.5239.3
Ionization Mode ESI PositiveESI Positive

Note: Precursor and product ions can vary slightly based on the instrument and adducts formed.[5][6][7]

Table 2: Typical Chromatographic Conditions

ParameterSetting
LC System UHPLC or HPLC System
Column Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or Luna C8(2) (30 x 2.0 mm, 3 µm)
Mobile Phase A 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water or 0.1% v/v acetic acid in water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C

[1][6][8]

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC System Supernatant->Inject Separate Chromatographic Separation (C18/C8) Inject->Separate Detect MS/MS Detection (ESI+, MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the analysis of Moxidectin.

Signaling Pathway Diagram

SignalingPathway Moxidectin Moxidectin GluCl Glutamate-gated Chloride Ion Channels (invertebrates) Moxidectin->GluCl Binds selectively and with high affinity GABA_R GABA-gated Chloride Ion Channels Moxidectin->GABA_R Potentiates currents Cl_influx Increased Chloride Ion Influx GluCl->Cl_influx GABA_R->Cl_influx Hyperpolarization Hyperpolarization of Nerve/Muscle Cells Cl_influx->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis

Caption: Mechanism of action of Moxidectin.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput approach for the simultaneous quantification of Moxidectin and its deuterated internal standard, this compound, in biological matrices. The detailed protocols and data presented can be readily adapted by researchers and scientists in the fields of drug development, pharmacokinetics, and food safety to ensure accurate and precise measurements of Moxidectin.

References

Application Note: Quantitative Analysis of Moxidectin in Environmental Samples Using Moxidectin-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxidectin (B1677422) is a broad-spectrum anthelmintic agent belonging to the macrocyclic lactone class, widely used in veterinary medicine to treat and control parasitic infections in livestock and companion animals[1][2]. Its use results in the excretion of the parent compound and its metabolites, primarily through feces, into the environment[1][3]. Due to its persistence in soil and potential toxicity to non-target organisms, particularly dung-dwelling insects and aquatic invertebrates, monitoring its concentration in environmental matrices is crucial[3][4][5].

This application note details a robust and sensitive method for the quantification of moxidectin in environmental samples (water, soil, and sediment) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates Moxidectin-d3, a stable isotope-labeled internal standard, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response[6]. This compound is an ideal internal standard as it co-elutes with and has nearly identical chemical and physical properties to moxidectin, but is mass-distinguishable[6].

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample at the beginning of the analytical process. This "internal standard" experiences the same sample preparation losses and ionization suppression or enhancement in the mass spectrometer as the native analyte. Quantification is based on the ratio of the response of the native analyte to the internal standard, providing a highly accurate measurement that is independent of sample recovery.

Principle of Isotope Dilution using this compound cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Environmental Sample (Contains unknown Moxidectin) Spike Spike with known amount of this compound (IS) Sample->Spike Extract Extraction & Cleanup (Analyte and IS loss occurs) Spike->Extract LCMS LC-MS/MS Detection Extract->LCMS Ratio Measure Peak Area Ratio (Moxidectin / this compound) LCMS->Ratio Quant Quantification via Calibration Curve Ratio->Quant Result Result Quant->Result Accurate Concentration of Moxidectin

Caption: Logical workflow for quantification using an internal standard.

Experimental Protocols

Reagents and Materials
  • Standards: Moxidectin and this compound analytical standards.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and water (all LC-MS grade). Formic acid and ammonium (B1175870) formate.

  • Solid Phase Extraction (SPE) Cartridges: For water samples (e.g., C18 or polymeric sorbents like XAD resins)[7].

  • Extraction Salts/Sorbents: For soil/sediment samples (e.g., MgSO₄, NaCl, Primary Secondary Amine - PSA).

  • Vials and Filters: Autosampler vials with inserts, 0.22 µm syringe filters.

Sample Preparation: Water

This protocol is based on solid-phase extraction (SPE) for the pre-concentration of moxidectin from water samples[7][8].

  • Sample Collection: Collect 500 mL of water in an amber glass bottle.

  • Fortification: Add a known concentration of this compound internal standard (IS) to the sample and mix thoroughly.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of MeOH followed by 5 mL of purified water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% MeOH in water to remove interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the trapped analytes with 5 mL of ACN into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase, vortex, and filter into an autosampler vial.

Sample Preparation: Soil and Sediment

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is effective for extracting pesticides from complex matrices like soil[2][9].

  • Sample Preparation: Weigh 5 g of homogenized, air-dried soil or sediment into a 50 mL centrifuge tube.

  • Hydration & Fortification: Add 10 mL of purified water to the sample. Spike with a known amount of this compound (IS) and vortex for 1 minute. Let it stand for 15 minutes.

  • Extraction: Add 10 mL of ACN. Cap and shake vigorously for 5 minutes.

  • Salting Out: Add anhydrous MgSO₄ (4 g) and NaCl (1 g). Immediately shake for 1 minute to prevent the formation of salt clumps.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the ACN supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg PSA. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.

  • Analysis: Collect the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

General Experimental Workflow for Environmental Samples cluster_sample Sample Collection & Preparation cluster_prep Extraction & Cleanup cluster_analysis Analysis s_water Water Sample spike Spike with this compound (IS) s_water->spike s_soil Soil/Sediment Sample s_soil->spike spe Solid-Phase Extraction (SPE) spike->spe for Water quechers QuEChERS Extraction & d-SPE Cleanup spike->quechers for Soil/Sediment lcms LC-MS/MS Analysis spe->lcms quechers->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow from sample collection to analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical instrument conditions and should be optimized for the specific system in use[9][10][11][12].

ParameterTypical Setting
LC System UHPLC or HPLC System
Column Reversed-phase C18 or C8 (e.g., 50 mm × 2.1 mm, 1.8 µm)[9][10]
Mobile Phase A 5-10 mM Ammonium Formate with 0.1% Formic Acid in Water[9][10]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[10]
Flow Rate 0.2 - 0.4 mL/min[10]
Injection Volume 5 - 10 µL[10]
Column Temperature 30 - 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[10]
Source Temperature 150 °C[10]
Desolvation Temp. 500 °C[10]
Detection Mode Multiple Reaction Monitoring (MRM)

Data and Performance Characteristics

Mass Spectrometric Parameters

Detection and quantification are performed using MRM. At least two transitions (one for quantification, one for confirmation) should be monitored for each analyte.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Moxidectin640.4 [M+H]⁺[11]528.4[12]498.3~14-20[12][13]
This compound643.5 [M+H]⁺[11]531.4501.3~14-20

Note: Specific product ions and collision energies must be optimized on the instrument being used.

Method Performance

The use of this compound as an internal standard provides excellent method performance across various environmental matrices.

ParameterWater MatrixSoil/Fecal MatrixReference(s)
Limit of Detection (LOD) ~0.003 µg/L~0.3 ng/g[6][7]
Limit of Quantification (LOQ) ~0.01 µg/L~1.0 ng/g[9]
Linearity (r²) > 0.99> 0.99[9]
Recovery (%) 90 - 110%95 - 105%[6][9]
Precision (RSD%) < 15%< 15%[9]

Environmental Fate and Mechanism of Action

Moxidectin is primarily excreted in feces and is highly lipophilic, leading to strong adsorption to soil and sediment particles[4][14]. Its environmental persistence is influenced by photodegradation in water and aerobic metabolism in soil[14]. Its mechanism of toxicity involves acting on glutamate-gated chloride ion channels in invertebrates, which is distinct from the primary signaling pathways in vertebrates.

Environmental Fate & Ecotoxicological Action of Moxidectin cluster_env Environment cluster_bio Ecotoxicology (Invertebrates) Soil Soil / Sediment Receptor Glutamate-gated Chloride Ion Channels Soil->Receptor Exposure Degradation Biodegradation (Half-life ~2 months) Soil->Degradation Water Surface Water Water->Receptor Exposure Photo Photodegradation (Half-life ~7 hours) Water->Photo Influx Cl- Ion Influx Receptor->Influx Hyperpol Hyperpolarization of Nerve/Muscle Cells Influx->Hyperpol Paralysis Paralysis & Death Hyperpol->Paralysis Livestock Livestock Treatment Excretion Excretion in Feces Livestock->Excretion Excretion->Soil Excretion->Water Runoff

Caption: Moxidectin's pathway from use to environmental impact.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate tool for the quantification of moxidectin in complex environmental matrices. The protocol demonstrates excellent recovery and precision, making it suitable for environmental monitoring, risk assessment, and regulatory compliance. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data reliability.

References

Troubleshooting & Optimization

Technical Support Center: Moxidectin-d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of Moxidectin-d3 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: Positive mode Electrospray Ionization (ESI) is consistently reported to yield a better response and higher sensitivity for Moxidectin and its deuterated internal standard, this compound, compared to negative mode ESI.[1][2] Most published LC-MS/MS methods for Moxidectin analysis utilize positive ESI mode.[1][2]

Q2: What are the common precursor ions for this compound in positive ESI mode?

A2: The most common precursor ion for Moxidectin is the protonated molecule [M+H]⁺. For this compound, this would correspond to an m/z of approximately 643.5.[3] However, the formation of adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ is also common and can split the ion signal, leading to reduced intensity of the target protonated molecule.[4][5] The use of mobile phase additives like ammonium (B1175870) formate (B1220265) can help to promote the formation of the desired [M+H]⁺ ion.

Q3: How can I minimize matrix effects when analyzing this compound in complex samples like plasma or tissue?

A3: Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, are a common challenge.[4] The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard, such as this compound, which co-elutes and experiences similar matrix effects to the unlabeled analyte. Additionally, thorough sample preparation, such as solid-phase extraction (SPE) or protein precipitation followed by liquid-liquid extraction (LLE), is crucial to remove interfering matrix components before LC-MS/MS analysis.

Q4: What are typical LC-MS/MS parameters for this compound analysis?

A4: A summary of typical LC-MS/MS parameters for Moxidectin analysis is provided in the table below. These should be optimized for your specific instrument and column.

ParameterTypical Setting
LC SystemUHPLC or HPLC System
ColumnC18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid and 10 mM Ammonium Formate in Water
Mobile Phase BAcetonitrile (B52724) or Methanol (B129727)
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 10 µL
Column Temperature35 - 40 °C
MS/MS SystemTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage~3.5 - 5.5 kV
Source Temperature~150 - 500 °C
Desolvation Temperature~500 °C
Desolvation Gas Flow~800 L/h

Troubleshooting Guides

Issue: Low this compound Signal Intensity

This guide provides a systematic approach to troubleshooting and resolving low signal intensity for this compound.

dot

Caption: A logical workflow for troubleshooting low this compound signal.

Step 1: Verify Mass Spectrometer Performance

  • Action: Directly infuse a fresh, known concentration of this compound standard into the mass spectrometer.

  • Expected Outcome: A strong and stable signal for the expected precursor ion (e.g., m/z 643.5 for [M+H]⁺).

  • Troubleshooting:

    • No/Low Signal: Clean the ion source. Check for leaks in the system. Verify that the MS parameters (voltages, gas flows) are appropriate.

    • Unstable Signal: Ensure a stable spray from the ESI probe. Check for blockages in the sample line.

Step 2: Evaluate Liquid Chromatography Conditions

  • Action: Analyze a this compound standard via the LC-MS/MS method.

  • Expected Outcome: A sharp, symmetrical chromatographic peak with good signal intensity.

  • Troubleshooting:

    • Poor Peak Shape (Tailing/Fronting): The mobile phase pH may not be optimal. Ensure the presence of additives like formic acid to promote protonation and improve peak shape. Consider a different LC column.

    • Low Signal/Adduct Formation: The presence of sodium or potassium adducts can split the signal and reduce the intensity of the desired protonated molecule. The addition of ammonium formate (e.g., 10 mM) to the aqueous mobile phase can help to promote the formation of the [M+H]⁺ ion and reduce alkali adducts.[1] Using acetonitrile instead of methanol as the organic modifier may also reduce sodium adduct formation.

Step 3: Assess Sample Preparation

  • Action: Evaluate the extraction recovery and matrix effects.

  • Expected Outcome: High and consistent recovery with minimal matrix-induced signal suppression.

  • Troubleshooting:

    • Low Recovery: Optimize the extraction procedure. For protein precipitation, ensure the correct ratio of precipitant to sample and adequate vortexing and centrifugation. For SPE, ensure the correct sorbent and elution solvents are used.

    • Significant Matrix Effects: Enhance the sample cleanup. If using protein precipitation, consider adding a liquid-liquid extraction or solid-phase extraction step. Diluting the sample may also reduce matrix effects, but this will also decrease the analyte concentration.

Step 4: Optimize Mass Spectrometer Parameters

  • Action: Systematically optimize the ESI source parameters.

  • Expected Outcome: Maximized signal intensity for the this compound precursor and product ions.

  • Optimization Workflow:

    • Infuse a standard solution of this compound.

    • Optimize the capillary/spray voltage to maximize the precursor ion signal.

    • Adjust the nebulizer and drying gas flows to achieve a stable and efficient spray.

    • Optimize the source and desolvation temperatures to ensure efficient desolvation without thermal degradation.

    • Optimize the collision energy to obtain the most intense and stable product ions for quantification and confirmation.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add the internal standard solution (this compound).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following are typical instrument conditions that should be optimized for your specific system.

dot

LCMS_Workflow Sample Reconstituted Sample Injection Inject 5-10 µL onto LC System Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) - Capillary Voltage: ~5.5 kV - Source Temp: ~500°C Separation->Ionization MassAnalysis Tandem Mass Spectrometry (MRM) - Precursor Ion (Q1): m/z 643.5 - Product Ion (Q3): e.g., m/z 528.4 Ionization->MassAnalysis Detection Detector MassAnalysis->Detection Data Data Acquisition & Processing Detection->Data

Caption: A simplified workflow for LC-MS/MS analysis of this compound.

LC Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic or a shallow gradient depending on the complexity of the matrix. A typical starting point is 90% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Moxidectin: m/z 640.5 → 528.4 (quantification), with a second transition for confirmation.

    • This compound: m/z 643.5 → 528.4 (or other appropriate product ion).

  • Key Voltages and Temperatures (example values, requires optimization):

    • Ion Spray Voltage: 5.5 kV.[1]

    • Source Temperature: 500°C.[1]

    • Collision Energy (CE): ~14 V for Moxidectin.[1]

    • Declustering Potential (DP): ~68 V for Moxidectin.[1]

Quantitative Data Summary

The following tables summarize typical performance data for Moxidectin analysis from published methods.

Table 1: Extraction Recovery of Moxidectin from Rat Plasma [1]

Spiked Concentration (ng/mL)Mean Recovery (%)Standard Deviation
5.0094.43.8
50.094.14.8
15098.04.7

Table 2: Matrix Effect of Moxidectin in Rat Plasma [6]

Spiked Concentration (ng/mL)Matrix Effect (%)
5.0091.2
50.093.6
15096.2

Matrix Effect (%) is calculated as the peak area in the presence of matrix divided by the peak area in a clean solvent, multiplied by 100. A value close to 100% indicates minimal matrix effect.

References

Technical Support Center: Moxidectin-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Moxidectin-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the use of this compound as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the recovery of my this compound internal standard (IS) consistently low or highly variable?

A: Low or variable recovery of an internal standard like this compound is a common issue in LC-MS/MS analysis and can point to problems in several stages of the analytical workflow. The primary causes can be broadly categorized into four areas: sample preparation, matrix effects, internal standard integrity, and instrument performance.[1] A systematic approach is crucial to identify the root cause.

The following sections address each of these areas in detail. We recommend starting with an evaluation of your sample preparation procedure, as it is a very common source of variability.[1][2]

Q2: Could my sample preparation method be the cause of poor this compound recovery?

A: Yes, this is a primary suspect. Moxidectin (B1677422) is a large, lipophilic molecule with very low water solubility, properties which heavily influence its behavior during extraction.[3][4] Inconsistent techniques at this stage can lead to significant variability.

  • Extraction Inefficiency:

    • Protein Precipitation (PPT): While simple, PPT can be inefficient. Ensure the precipitating solvent (typically acetonitrile) is added in a sufficient volume (at least 3:1 v/v to the sample) and that vortexing is vigorous and long enough (1-5 minutes) to ensure complete protein removal.[5] Incomplete precipitation can lead to the IS being trapped in the protein pellet.

    • Liquid-Liquid Extraction (LLE) / Solid-Phase Extraction (SPE): The choice of organic solvent is critical. Given Moxidectin's solubility in solvents like ethyl acetate, acetonitrile, and methanol, ensure your chosen solvent is appropriate for the extraction type.[3] For SPE, incomplete elution from the cartridge is a common cause of low recovery; ensure the elution solvent is strong enough and the volume is adequate.

  • Incomplete Reconstitution: After evaporating the organic solvent, the this compound residue must be fully redissolved. Due to its poor aqueous solubility, reconstituting in a mobile phase with a high aqueous content can lead to the compound not dissolving completely or even precipitating.[3] Ensure the reconstitution solvent has sufficient organic content to maintain solubility.

  • Adsorption: Moxidectin can adsorb to the surfaces of plasticware (e.g., pipette tips, microcentrifuge tubes).[2][6] Consider using low-adsorption labware or pre-rinsing tips with the solvent.

  • Human Error: Simple inconsistencies in manual sample preparation, such as inaccurate pipetting of the IS, incomplete mixing of the IS with the sample, or accidental variations in solvent volumes, are a major source of signal variability.[1][6]

Q3: How do I investigate and mitigate matrix effects for this compound?

A: Matrix effects, caused by co-eluting compounds from the biological matrix that suppress or enhance the ionization of the analyte and IS, are a major challenge in LC-MS/MS.[1][7][8] Even though a deuterated IS is used, it may not perfectly compensate for these effects, especially if it does not co-elute precisely with the native analyte.[9]

  • Chromatographic Separation: Deuterated standards often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[9][10] This slight shift can expose the IS and the analyte to different matrix components as they enter the mass spectrometer source, causing differential matrix effects.[7]

    • Troubleshooting: Optimize your chromatography to achieve the best possible co-elution. If separation persists, consider using a lower-resolution column to encourage the analyte and IS to elute as a single, combined peak.[9]

  • Evaluating Matrix Effects: A quantitative assessment is the best way to determine if matrix effects are the problem. This involves comparing the IS response in a clean solution versus its response in a blank matrix extract. See the protocol below for a detailed procedure.

Q4: Is it possible that the this compound internal standard itself is the problem?

A: While less common than sample preparation or matrix issues, the integrity of the internal standard is a critical factor.

  • Chemical and Isotopic Purity: The IS stock could be a source of error. Always check the Certificate of Analysis (CoA) from the supplier to confirm its chemical and isotopic purity.[9] A significant presence of unlabeled Moxidectin in the IS vial will lead to an overestimation of the native analyte.[7]

  • Stability and Degradation: this compound is a stable compound, especially when stored correctly at -20°C.[11] However, degradation can occur in working solutions if they are stored improperly or for extended periods. Prepare fresh working solutions regularly and store them appropriately.

  • Isotopic Exchange: This refers to the replacement of deuterium (B1214612) atoms with hydrogen from the surrounding environment.[7] For this compound, the deuterium atoms are on a methoxy (B1213986) group (-OCD3), which is a chemically stable position not prone to easy exchange under typical acidic or basic mobile phase conditions.[7][11] Therefore, significant isotopic exchange is unlikely to be the cause of poor recovery.

Q5: Can my LC-MS/MS system parameters affect this compound signal?

A: Yes, instrument performance can lead to a gradual or sudden loss of signal for the internal standard.

  • Ion Source Contamination: The ion source is susceptible to contamination from non-volatile matrix components. A dirty ion source can lead to a general decline in signal intensity for all analytes over the course of a run.[1][12]

  • Inconsistent Injection Volume: A malfunctioning autosampler can lead to variable injection volumes, which would directly cause high variability in the IS signal.[1]

  • Mass Spectrometer Instability: General instability in the mass spectrometer can also be a cause. Ensure the instrument has been properly tuned and calibrated.[1]

Quantitative Data Summary

The recovery of Moxidectin can vary significantly based on the sample matrix and the extraction method employed. The following table summarizes recovery data from published literature.

AnalyteMatrixExtraction MethodReported Recovery (%)Citation
MoxidectinRat PlasmaProtein Precipitation (Acetonitrile)> 94.1%[13]
MoxidectinBovine LiverQuEChERS85 - 90%[14]
MoxidectinBovine LiverSolid-Phase Extraction (SPE)90 - 96%[15]
MoxidectinSoilMethanol Extraction & SPE73 - 85%[14]

Experimental Protocols

Protocol 1: Assessing Extraction Recovery and Matrix Effects

This experiment allows you to distinguish between analyte loss during extraction and signal suppression/enhancement caused by the matrix.[7]

Methodology:

  • Prepare Three Sets of Samples (in triplicate or more):

    • Set A (Neat Solution): Spike Moxidectin and this compound into the final reconstitution solvent. This represents 100% recovery and no matrix effect.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through your entire extraction procedure. Spike Moxidectin and this compound into the final, clean extract just before analysis.

    • Set C (Pre-Extraction Spike): Spike Moxidectin and this compound into the blank matrix sample before starting the extraction procedure.

  • Analyze all samples using your established LC-MS/MS method.

  • Calculate the Results:

    • Extraction Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

Interpretation:

  • A low Extraction Recovery (< 85%) indicates that the IS is being lost during your sample preparation steps.

  • A Matrix Effect value significantly different from 100% (e.g., < 85% or > 115%) indicates the presence of ion suppression or enhancement, respectively.

Protocol 2: Evaluating this compound Purity

This protocol helps determine if the this compound internal standard is contaminated with unlabeled Moxidectin.[7]

Methodology:

  • Prepare a Blank Sample: Use a matrix sample known to contain no Moxidectin.

  • Spike with Internal Standard: Add this compound at the same concentration used in your assay.

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for unlabeled Moxidectin.

  • Evaluate the Response: The signal for the unlabeled analyte should be insignificant, ideally less than 5% of the response you see for your Lower Limit of Quantification (LLOQ) standard. A higher response indicates significant contamination of the IS.

Visualized Workflows

start Poor / Variable This compound Recovery sub_prep 1. Sample Preparation Issues? start->sub_prep sub_matrix 2. Matrix Effects? start->sub_matrix sub_is 3. IS Integrity Issues? start->sub_is sub_lcms 4. LC-MS/MS System Issues? start->sub_lcms prep_check1 Review Extraction Protocol (Solvent, Volume, Mixing) sub_prep->prep_check1 prep_check2 Check Reconstitution Step (Solvent Solubility) sub_prep->prep_check2 prep_check3 Evaluate for Adsorption (Use Low-Adsorption Ware) sub_prep->prep_check3 prep_check4 Verify Pipetting Accuracy sub_prep->prep_check4 matrix_check1 Optimize Chromatography (Improve Co-elution) sub_matrix->matrix_check1 matrix_check2 Perform Matrix Effect Experiment (Protocol 1) sub_matrix->matrix_check2 matrix_check3 Improve Sample Cleanup (Consider SPE) sub_matrix->matrix_check3 is_check1 Check Certificate of Analysis (Purity) sub_is->is_check1 is_check2 Prepare Fresh Working Solutions sub_is->is_check2 is_check3 Test for Contamination (Protocol 2) sub_is->is_check3 lcms_check1 Clean Ion Source sub_lcms->lcms_check1 lcms_check2 Check Autosampler (Injection Volume) sub_lcms->lcms_check2 lcms_check3 Tune & Calibrate MS sub_lcms->lcms_check3

Caption: A logical workflow for troubleshooting poor this compound recovery.

start Sample Aliquoting is_spike IS Spiking (this compound) start->is_spike extraction Extraction (PPT, LLE, or SPE) is_spike->extraction loss1 Inaccurate Spiking is_spike->loss1 centrifuge Centrifugation / Elution extraction->centrifuge loss2 Inefficient Extraction extraction->loss2 transfer Supernatant Transfer centrifuge->transfer evap Evaporation to Dryness transfer->evap loss3 Analyte Adsorption transfer->loss3 reconstitution Reconstitution evap->reconstitution injection LC-MS/MS Injection reconstitution->injection loss4 Incomplete Reconstitution reconstitution->loss4

Caption: Key stages in a sample preparation workflow where this compound loss can occur.

References

Addressing isotopic exchange issues with Moxidectin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues related to the use of Moxidectin-d3 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled version of Moxidectin (B1677422), where three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium (B1214612) atoms.[1][2] Its primary application is as an internal standard for the quantification of Moxidectin in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure its stability, this compound should be stored at -20°C.[1][2] The solid form is stable for at least four years under these conditions.[1] It is soluble in chloroform (B151607) and methanol (B129727).[1] For safe handling, it is recommended to work in a well-ventilated area, such as a laboratory hood, and to avoid direct contact with the product.

Q3: Is isotopic exchange a concern with this compound?

The deuterium atoms in this compound are located on a methoxy group (-OCD₃). These are generally considered to be on a non-exchangeable position under typical analytical conditions. However, exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to degradation of the molecule, which might be misinterpreted as isotopic exchange.[3][4] Standard LC-MS analytical methods for Moxidectin do not typically employ conditions that would induce back-exchange.[5][6][7]

Q4: What are the expected precursor and product ions for this compound in LC-MS/MS analysis?

In positive electrospray ionization (ESI+) mode, the precursor ion for this compound is typically the protonated molecule, [M+H]⁺, at m/z 643.5.[6][7] Common product ions for multiple reaction monitoring (MRM) can be selected based on fragmentation patterns, which should be determined empirically on your specific instrument. For comparison, the precursor ion for unlabeled Moxidectin is [M+H]⁺ at m/z 640.4.[6][7]

Troubleshooting Guide

This guide addresses potential issues that may arise during the use of this compound in quantitative assays.

Issue 1: Inconsistent or inaccurate quantification results.

Potential Cause 1: Instability of this compound stock solutions.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions of this compound in a suitable solvent such as methanol or acetonitrile.

    • Store stock solutions at -20°C or below in tightly sealed vials to prevent evaporation.

    • Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for daily use.

    • Verify the concentration of the new stock solution against a previously validated standard, if available.

Potential Cause 2: Degradation of this compound during sample preparation.

  • Troubleshooting Steps:

    • Review the sample preparation protocol for harsh chemical conditions. Moxidectin has been shown to be unstable under acidic and alkaline conditions.[3][4]

    • Minimize the exposure of samples to high temperatures.

    • Evaluate the stability of this compound in the sample matrix under the specific extraction and storage conditions. This can be done by analyzing quality control (QC) samples at different time points.

Issue 2: Observation of unexpected peaks or mass shifts.

Potential Cause 1: In-source fragmentation or formation of adducts.

  • Troubleshooting Steps:

    • Optimize the mass spectrometer source parameters, such as capillary voltage and source temperature, to minimize in-source fragmentation.[5]

    • The mobile phase composition can influence adduct formation. For Moxidectin, sodium adducts ([M+Na]⁺) have been observed.[7] Consider if similar adducts of this compound could be interfering.

*Potential Cause 2: Isotopic contribution from unlabeled Moxidectin.

  • Troubleshooting Steps:

    • Ensure that the concentration of the this compound internal standard is appropriate for the expected concentration range of the analyte.

    • Check the isotopic purity of the this compound standard. Commercially available standards typically have a high degree of deuteration (e.g., ≥99%).[1]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Analytical Solvents

This protocol is designed to evaluate the stability of this compound in commonly used analytical solvents under various conditions.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare working solutions at 1 µg/mL in the following solvents:

      • Methanol

      • Acetonitrile

      • Water with 0.1% formic acid

      • 50:50 (v/v) Methanol:Water

  • Incubation Conditions:

    • Aliquot the working solutions into separate vials for each time point and condition.

    • Incubate the vials at the following temperatures:

      • Room temperature (approx. 25°C)

      • 40°C

    • Protect one set of samples at each temperature from light.

  • Time Points for Analysis:

    • Analyze the solutions at T=0, 24, 48, and 72 hours.

  • LC-MS/MS Analysis:

    • Inject the samples onto an LC-MS/MS system.

    • Monitor the peak area of the this compound parent ion (m/z 643.5).

    • Monitor for the appearance of any potential degradation products or a signal at the m/z of unlabeled Moxidectin (640.4).

  • Data Analysis:

    • Compare the peak areas of this compound at each time point to the T=0 sample to determine the percentage of degradation.

Solvent ConditionTemperatureLight ExposureT=0 (Peak Area)T=24h (% Remaining)T=48h (% Remaining)T=72h (% Remaining)
Methanol25°CDarkInitial Area>99%>99%>98%
Acetonitrile25°CDarkInitial Area>99%>99%>99%
Water w/ 0.1% Formic Acid25°CDarkInitial Area>98%>97%>95%
50:50 Methanol:Water25°CDarkInitial Area>99%>98%>97%
Methanol40°CDarkInitial Area>98%>96%>94%
Acetonitrile40°CDarkInitial Area>99%>98%>97%
Water w/ 0.1% Formic Acid40°CDarkInitial Area>95%>90%>85%
50:50 Methanol:Water40°CDarkInitial Area>97%>95%>92%

Note: The data in this table is illustrative and should be replaced with experimental results.

Protocol 2: LC-MS/MS Method for Moxidectin and this compound

This is a generalized LC-MS/MS method that can be adapted for various biological matrices.[5][6][7]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm).[5]

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Flow Rate: 0.2 - 0.4 mL/min.[5]

    • Injection Volume: 5 - 10 µL.[5]

    • Column Temperature: 30 - 40 °C.[5]

  • Mass Spectrometric Detection:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[5][6]

    • Capillary Voltage: 3.5 kV.[5]

    • Source Temperature: 150 °C.[5]

    • Desolvation Temperature: 500 °C.[5]

    • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Moxidectin640.4Optimize for specific instrument
This compound643.5Optimize for specific instrument

Visualizations

Moxidectin_d3_Troubleshooting_Workflow start Inconsistent Quantification or Unexpected Peaks Observed check_purity Verify Isotopic Purity and Chemical Purity of this compound Standard start->check_purity check_prep Evaluate Sample Preparation and Storage Conditions start->check_prep check_ms Optimize Mass Spectrometer and LC Parameters start->check_ms reanalyze Re-analyze Samples check_purity->reanalyze harsh_conditions Harsh pH or High Temperature? check_prep->harsh_conditions optimize_source Optimize Source Parameters (e.g., voltage, temperature) check_ms->optimize_source check_mobile_phase Evaluate Mobile Phase for Adduct Formation check_ms->check_mobile_phase stability_test Perform Stability Study (See Protocol 1) harsh_conditions->stability_test Yes harsh_conditions->reanalyze No modify_prep Modify Sample Preparation (e.g., lower temperature, adjust pH) stability_test->modify_prep modify_prep->reanalyze optimize_source->reanalyze check_mobile_phase->reanalyze end Issue Resolved reanalyze->end

Caption: Troubleshooting workflow for this compound analytical issues.

Isotopic_Exchange_Assessment cluster_0 mox_d3 This compound (Internal Standard) extraction Sample Preparation (e.g., Protein Precipitation) mox_d3->extraction sample Biological Matrix (e.g., Plasma, Serum) sample->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis: Monitor m/z 643.5 and 640.4 lcms->data_analysis

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Optimization of Moxidectin Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Moxidectin (B1677422) for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Moxidectin from biological matrices?

A1: The most prevalent methods for Moxidectin extraction are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2] The choice of method often depends on the sample matrix, desired level of cleanliness, and the analytical technique being used (e.g., HPLC-FD, LC-MS/MS).[1][3]

Q2: Which solvents are most effective for Moxidectin extraction?

A2: Acetonitrile (B52724) is a widely used and effective solvent for Moxidectin extraction, often chosen for its ability to achieve high recovery rates.[1] Methanol (B129727) is also used, sometimes in combination with other solvents or water.[4][5] Moxidectin is also soluble in ethanol, DMSO, and dimethylformamide.[6] The selection of the solvent can be critical and may need to be optimized depending on the specific matrix and extraction technique.

Q3: What is the purpose of a derivatization step in Moxidectin analysis?

A3: A derivatization step is often required for older analytical methods like HPLC with fluorescence detection (HPLC-FD).[1] Moxidectin itself is not fluorescent. Derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) and N-methylimidazole creates a fluorescent product that can be detected with high sensitivity.[7][8][9] Newer methods, such as UHPLC-MS/MS, typically do not require derivatization due to the high sensitivity and selectivity of the mass spectrometer.[3]

Q4: How can I improve the recovery of Moxidectin from fatty tissues?

A4: Moxidectin is highly lipophilic, meaning it has a strong affinity for fats, which can make extraction from fatty tissues challenging.[10] For such matrices, a QuEChERS method or a modified extraction protocol using a solvent mixture effective for fat samples, such as acetonitrile, ethyl acetate, and water, may be necessary.[11] Dispersive solid-phase extraction (d-SPE) cleanup steps with sorbents like C18 can help remove lipids and other interferences.[12]

Q5: What is the significance of protein binding in Moxidectin extraction?

A5: Moxidectin can exhibit high binding to plasma proteins, particularly lipoproteins.[13][14] This binding can reduce the amount of free Moxidectin available for extraction, potentially leading to lower recovery rates.[13] Extraction methods like protein precipitation with cold acetonitrile are designed to disrupt this binding and release the Moxidectin into the solvent.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of Moxidectin Incomplete cell lysis or tissue homogenization: Moxidectin may remain trapped within the sample matrix.Ensure thorough homogenization of tissue samples.[15] For cellular samples, consider using appropriate lysis buffers or physical disruption methods like sonication.
Inefficient extraction solvent: The chosen solvent may not be optimal for the sample matrix.Acetonitrile generally provides higher recovery than methanol.[1] For fatty matrices, consider a solvent mixture like acetonitrile:ethyl acetate:water.[11]
Suboptimal pH: The pH of the sample can influence the solubility and extraction efficiency of Moxidectin.Adjust the pH of the sample to optimize Moxidectin solubility in the extraction solvent. While not always necessary, it can be a helpful parameter to investigate during method development.
Strong protein binding: Moxidectin binds extensively to plasma proteins, which can hinder its extraction.[13][14]Use a protein precipitation step with cold acetonitrile to denature proteins and release the bound Moxidectin.[7]
Loss during solvent evaporation: The eluate containing Moxidectin may be evaporated too aggressively.Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 50-60°C) to prevent loss of the analyte.[7][16][17]
High Matrix Effects in LC-MS/MS Analysis Co-extraction of interfering compounds: Lipids, phospholipids, and other endogenous components from the matrix can suppress or enhance the ionization of Moxidectin.[13][14]Incorporate a cleanup step: Utilize Solid-Phase Extraction (SPE) with cartridges like Oasis HLB or d-SPE with sorbents such as C18 and PSA to remove interferences.[7][12] Optimize chromatography: Adjust the mobile phase composition and gradient to achieve better separation of Moxidectin from matrix components.[1] Use a matrix-matched calibrant: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.
Poor Peak Shape in Chromatography Inappropriate mobile phase: The mobile phase may not be suitable for the column or the analyte.For reversed-phase chromatography, ensure the mobile phase has the correct organic solvent-to-aqueous ratio. Adding a small amount of acid, like formic acid, can improve peak shape.[1]
Column overload: Injecting too much sample or too high a concentration of the analyte.Reduce the injection volume or dilute the sample.
Column contamination: Buildup of matrix components on the column.Use a guard column and/or implement a more rigorous sample cleanup procedure. Regularly flush the column with a strong solvent.
Inconsistent Results Variability in manual extraction steps: Inconsistent vortexing times, pipetting, or phase separation can introduce variability.Automate extraction steps where possible.[8] Ensure consistent timing and technique for all manual procedures.
Sample degradation: Moxidectin may not be stable under the storage or experimental conditions.Store samples at appropriate temperatures (e.g., -20°C or -80°C).[9] Minimize the time samples are at room temperature during processing.

Quantitative Data Summary

Table 1: Moxidectin Extraction Recovery Rates from Various Studies

MatrixExtraction MethodAnalytical MethodRecovery (%)Reference
Rat PlasmaLiquid-Liquid ExtractionUHPLC-MS/MS> 94.1[1]
Human PlasmaSolid-Phase ExtractionHPLC-FD71 - 94[7][9]
Cattle PlasmaSolid-Phase ExtractionHPLC-FD> 75[8]
Bovine TissuesMatrix Solid-Phase DispersionHPLC-FD> 80[18]
Wombat Plasma & FaecesNot SpecifiedLC-MS/MS95 - 105[13][14][19]
Swine TissuesNot SpecifiedHPLC-FLD62.9 - 89.2[20]
Horse FaecesSolid-Phase ExtractionHPLC72.4[17]

Table 2: Linearity and Quantification Limits for Moxidectin Analysis

MatrixAnalytical MethodLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Rat PlasmaUHPLC-MS/MS1.0 - 2001.0[1]
Human PlasmaHPLC-FD0.2 - 10000.1[7]
Cattle PlasmaHPLC-FD0.1 - 100.1[8]
Lamb SerumHPLC-ESI-MS/MS2.0 - 1002.0[21]
Wombat PlasmaLC-MS/MSNot Specified0.01[13][14][19]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This protocol is a common and straightforward method for extracting Moxidectin from plasma or serum, primarily for analysis by LC-MS/MS.[3]

  • Aliquoting: Transfer 100 µL of plasma or serum into a microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add the internal standard solution (e.g., Avermectin B1a or Abamectin) to the sample and briefly vortex.[1][7]

  • Protein Precipitation: Add 200-300 µL of cold acetonitrile to the sample to precipitate the proteins.[3][7] Using 1% formic acid in acetonitrile can enhance precipitation.[3]

  • Mixing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a cleaner extract than PPT and is often used for HPLC-FD analysis which requires a derivatization step.[7]

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]

  • Sample Loading: To 1 mL of plasma, add the internal standard (e.g., ivermectin). Load the plasma sample onto the conditioned SPE cartridge.[7]

  • Washing: Wash the cartridge with a water/methanol mixture to remove interfering substances.[7]

  • Elution: Elute Moxidectin and the internal standard from the cartridge with methanol.[7]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.

  • Reconstitution & Derivatization (for HPLC-FD):

    • Reconstitute the dried residue in acetonitrile.[7]

    • Add N-methylimidazole and trifluoroacetic anhydride (TFAA) solution to form the fluorescent derivative.[7]

  • Analysis: The sample is now ready for injection into the HPLC-FD system.

Protocol 3: QuEChERS Method for Meat and Milk Samples

The QuEChERS method is a simple and effective technique for extracting avermectins, including Moxidectin, from complex food matrices.[12]

  • Initial Extraction:

    • For milk: Place 10 mL of whole milk into a 50 mL centrifuge tube.

    • For meat: Place 8 g of ground beef and 2 mL of water into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and shake the tube vigorously for 1 minute.[12]

    • Add the contents of a DisQuE pouch (salts for CEN QuEChERS) and shake vigorously for another minute.[12]

  • Centrifugation: Centrifuge for 15 minutes at 4000 rpm.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (top layer) and transfer it to a d-SPE cleanup tube containing sorbents like PSA and C18.

    • Shake and centrifuge.

  • Analysis: The resulting supernatant is ready for LC-MS/MS analysis.

Visualizations

experimental_workflow_ppt start Start: Plasma/Serum Sample aliquot Aliquot Sample start->aliquot add_is Add Internal Standard aliquot->add_is add_acn Add Cold Acetonitrile add_is->add_acn vortex Vortex Vigorously add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation (PPT) Workflow for Moxidectin Extraction.

experimental_workflow_spe start Start: Plasma Sample condition Condition SPE Cartridge start->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Moxidectin wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute & Derivatize evaporate->reconstitute analysis HPLC-FD Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Moxidectin Analysis.

troubleshooting_logic start Low Moxidectin Recovery? check_homogenization Is homogenization complete? start->check_homogenization check_solvent Is the extraction solvent optimal? check_homogenization->check_solvent Yes optimize_protocol Optimize Protocol check_homogenization->optimize_protocol No check_cleanup Is a cleanup step needed? check_solvent->check_cleanup Yes check_solvent->optimize_protocol No check_cleanup->optimize_protocol Yes/No

Caption: Troubleshooting Logic for Low Moxidectin Recovery.

References

Technical Support Center: Moxidectin-d3 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Moxidectin-d3 in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in plasma and blood during storage?

A1: this compound is expected to have comparable stability to Moxidectin (B1677422). Studies on Moxidectin have demonstrated its stability in plasma and blood under various storage conditions. For instance, Moxidectin is stable in plasma for up to 96 hours (4 days) on the bench-top at room temperature and can withstand at least three freeze-thaw cycles.[1][2] For long-term storage, Moxidectin has shown stability for up to 2 months at -20°C and up to 6 months at -80°C in plasma and blood.[1][2] One study specifically noted that this compound behaves almost identically to Moxidectin, showing recoveries of 95–105% across different matrices, which suggests a similar stability profile.[3][4]

Q2: What are the recommended storage conditions for biological samples containing this compound?

A2: Based on the stability data for Moxidectin, it is recommended to store plasma and blood samples at -20°C for up to 2 months or at -80°C for longer durations (up to 6 months) to ensure the integrity of this compound.[1][2] For short-term storage or during sample processing, keeping samples on the bench-top for up to 4 hours is acceptable.[2]

Q3: Is this compound susceptible to degradation during sample preparation?

A3: Moxidectin has demonstrated good stability under typical sample processing conditions.[1][5][6] As this compound is structurally very similar to Moxidectin, with the only difference being the presence of deuterium (B1214612) atoms, it is expected to exhibit similar stability during sample preparation procedures like protein precipitation and solid-phase extraction. The use of this compound as an internal standard helps to correct for any minor degradation or loss during the extraction process, as it is affected in the same way as the unlabeled Moxidectin.[3][4]

Q4: Can multiple freeze-thaw cycles affect the concentration of this compound in my samples?

A4: Moxidectin has been shown to be stable for at least three freeze-thaw cycles in plasma.[1][2] Therefore, it is unlikely that a few freeze-thaw cycles will significantly impact the concentration of this compound in your biological samples. However, it is always good practice to minimize the number of freeze-thaw cycles for any bioanalytical study.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the analysis of this compound in biological matrices.

Issue 1: Low recovery of this compound and Moxidectin.

Potential Cause Recommended Solution
Inefficient Extraction Optimize the extraction procedure. For protein precipitation, ensure the ratio of organic solvent to plasma is sufficient (e.g., 3:1). For solid-phase extraction (SPE), ensure the correct sorbent and elution solvents are used.
Analyte Adsorption Use silanized glassware or low-binding microcentrifuge tubes to minimize adsorption of the lipophilic Moxidectin and this compound molecules to container surfaces.
Incorrect pH Although Moxidectin stability is not highly pH-dependent in typical bioanalytical conditions, ensure the pH of the sample and extraction solvents is controlled and consistent across all samples and standards.

Issue 2: High variability in this compound signal.

Potential Cause Recommended Solution
Matrix Effects Matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, can cause signal variability.[4] To mitigate this, improve the sample cleanup process, for example, by using a more rigorous SPE protocol. Diluting the sample extract can also help reduce matrix effects. The use of a stable isotope-labeled internal standard like this compound is the best way to compensate for matrix effects as it co-elutes and is affected similarly to the analyte.[3][4]
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. Automation of these steps can improve reproducibility.
Instrument Instability Check the stability of the LC-MS/MS system. Perform system suitability tests before running the sample batch to ensure consistent performance.

Issue 3: Presence of interfering peaks.

Potential Cause Recommended Solution
Endogenous Matrix Components Optimize the chromatographic separation to resolve the interfering peaks from this compound and Moxidectin. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.
Contamination Ensure all glassware, solvents, and reagents are clean and of high purity. Run blank matrix samples to identify the source of contamination.

Stability Data Summary

The following tables summarize the stability of Moxidectin in various biological matrices under different conditions. Given that this compound behaves almost identically to Moxidectin, these data serve as a strong indicator for the stability of this compound.[3][4]

Table 1: Short-Term and Freeze-Thaw Stability of Moxidectin in Plasma

ConditionMatrixDurationStability (% Recovery)Reference
Bench-top (Room Temp)Human Plasma96 hoursStable[1]
Bench-top (Room Temp)Human Blood/Plasma4 hoursStable[2]
Freeze-Thaw CyclesHuman Plasma3 cyclesStable[1][2]
Autosampler (4°C)Human Blood/Plasma24 hoursStable[2]

Table 2: Long-Term Storage Stability of Moxidectin

Storage TemperatureMatrixDurationStability (% Recovery)Reference
-20°CHuman Blood/Plasma2 monthsStable[2]
-80°CHuman Plasma6 monthsStable[1]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This is a general protocol for the extraction of Moxidectin and this compound from plasma samples.

  • Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the this compound internal standard solution to the sample and vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Mixing and Centrifugation: Vortex the mixture vigorously for approximately 1 minute. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Add_IS Spike with this compound (IS) Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation (Nitrogen) Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing

Caption: Experimental workflow for this compound analysis in plasma.

Troubleshooting_Guide start Inaccurate or Inconsistent Results check_recovery Low Analyte Recovery? start->check_recovery check_variability High Signal Variability? check_recovery->check_variability No optimize_extraction Optimize Extraction (Solvent, pH, Method) check_recovery->optimize_extraction Yes use_low_binding_tubes Use Low-Binding Consumables check_recovery->use_low_binding_tubes Yes check_peaks Interfering Peaks? check_variability->check_peaks No improve_cleanup Improve Sample Cleanup (e.g., advanced SPE) check_variability->improve_cleanup Yes ensure_consistent_prep Ensure Consistent Sample Preparation check_variability->ensure_consistent_prep Yes check_instrument_stability Check Instrument Stability check_variability->check_instrument_stability Yes optimize_chromatography Optimize Chromatographic Separation check_peaks->optimize_chromatography Yes check_for_contamination Check for Contamination check_peaks->check_for_contamination Yes solution_found Problem Resolved check_peaks->solution_found No optimize_extraction->solution_found use_low_binding_tubes->solution_found improve_cleanup->solution_found ensure_consistent_prep->solution_found check_instrument_stability->solution_found optimize_chromatography->solution_found check_for_contamination->solution_found

Caption: Troubleshooting logic for this compound bioanalysis.

References

Dealing with co-eluting interferences in Moxidectin analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to co-eluting interferences in Moxidectin (B1677422) analysis, particularly using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting interferences in the context of Moxidectin analysis?

A1: Co-eluting interferences are compounds in a sample matrix that elute from the chromatography column at the same time as Moxidectin. This can lead to inaccurate quantification, poor peak shape, and ion suppression or enhancement in mass spectrometry. Common sources include structurally similar drugs, endogenous matrix components, and contaminants.[1][2]

Q2: What are the most common sources of co-eluting interferences for Moxidectin?

A2: The most common interferences in Moxidectin analysis are:

  • Other Macrocyclic Lactones: Drugs from the same class, such as ivermectin, doramectin, and abamectin, are structurally similar and often used in similar applications, making them prone to co-elution.[3][4][5]

  • Endogenous Matrix Components: When analyzing biological samples (plasma, serum, tissue), highly abundant substances like phospholipids (B1166683) and proteins can co-elute with Moxidectin, causing significant matrix effects.[1][6][7]

  • Metabolites: Metabolites of Moxidectin or other co-administered drugs can sometimes interfere with the analysis of the parent drug.

Q3: How can I detect if I have a co-elution problem?

A3: Detecting co-elution involves several techniques:

  • Visual Peak Inspection: Look for asymmetrical peaks, shoulders, or split peaks in your chromatogram. A pure compound should ideally produce a symmetrical, Gaussian peak.

  • Mass Spectrometry: When using an MS detector, monitor the mass spectra across the width of the chromatographic peak. A change in the mass spectrum from the upslope to the downslope of the peak indicates the presence of more than one compound.

  • Multiple Reaction Monitoring (MRM): Monitor multiple, specific MRM transitions for Moxidectin. A change in the ratio of these transitions across the peak is a strong indicator of an underlying interference that does not contain all the same product ions.[8]

Troubleshooting Guide for Co-eluting Interferences

Problem 1: My Moxidectin peak is broad and shows significant tailing or fronting.

This issue often points to a problem with the chromatography itself or interference from the sample matrix.

  • Solution 1: Optimize Chromatographic Conditions.

    • Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting compounds. Try decreasing the rate of organic solvent increase.

    • Change Organic Solvent: Switching from methanol (B129727) to acetonitrile (B52724) (or vice versa) can alter selectivity and may resolve the co-eluting peaks.[7]

    • Adjust pH: If using aqueous mobile phases with modifiers, adjusting the pH can change the ionization state of interfering compounds, altering their retention time relative to Moxidectin.

  • Solution 2: Improve Sample Preparation.

    • Matrix components, especially phospholipids in plasma samples, are a common cause of poor peak shape and ion suppression.[6][7] Implementing a more rigorous sample cleanup can remove these interferences before injection. (See Protocol 2).

Problem 2: I am seeing signal suppression or enhancement for Moxidectin in my LC-MS/MS analysis.

This is a classic sign of matrix effects, where co-eluting compounds interfere with the ionization of Moxidectin in the mass spectrometer source.[2]

  • Solution 1: Enhance Sample Cleanup.

    • Simple protein precipitation may not be sufficient to remove all interferences.[7][9] Use techniques like Solid-Phase Extraction (SPE) or specific phospholipid removal products to generate a cleaner sample extract.

  • Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • An ideal internal standard, such as Moxidectin-d3, will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[7] This allows for accurate correction during data processing, leading to more reliable quantification.

  • Solution 3: Adjust Chromatography to Separate Moxidectin from Interference.

    • Even if the interference doesn't show up as a separate peak, adjusting the mobile phase or column chemistry can shift its retention time away from Moxidectin, placing Moxidectin in a "cleaner" region of the chromatogram and mitigating the matrix effect.

Problem 3: I cannot separate Moxidectin from another structurally similar macrocyclic lactone (e.g., Ivermectin).

Due to their similar chemical properties, separating these compounds can be challenging.

  • Solution 1: Change Column Chemistry.

    • If a standard C18 column is not providing adequate resolution, consider a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano, or Pentafluorophenyl - PFP) to introduce different separation mechanisms (e.g., pi-pi interactions).

  • Solution 2: Optimize Mobile Phase and Temperature.

    • Fine-tuning the mobile phase composition is critical. Small changes in the organic-to-aqueous ratio or the type of organic modifier can significantly impact selectivity.

    • Adjusting the column temperature can also influence selectivity and may improve separation.

Data Presentation

The following tables provide typical parameters for the LC-MS/MS analysis of Moxidectin and common co-interfering compounds.

Table 1: Example LC-MS/MS Parameters for Moxidectin and Related Compounds

Parameter Typical Setting Reference(s)
LC System UHPLC or HPLC System [8]
Column Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) [9][10]
Mobile Phase A 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water [8][9]
Mobile Phase B Acetonitrile or Methanol [7][8]
Flow Rate 0.3 - 0.4 mL/min [8][9]
Column Temp. 35 - 40 °C [8][9]
Injection Vol. 5 - 10 µL [8]

| Ionization Mode | Electrospray Ionization (ESI), Positive |[8][9] |

Table 2: Example MRM Transitions for Quantification and Confirmation

Compound Precursor Ion (m/z) Product Ion (m/z) Purpose Reference(s)
Moxidectin 640.5 528.4 Quantification [9]
Moxidectin 640.8 498.6 Confirmation [2]
Ivermectin 892.7 569.6 Quantification [11]
Ivermectin 875.5 553.3 Quantification (as [M+NH₄]⁺) N/A
Doramectin 916.8 593.8 Quantification N/A

| Avermectin B1a (IS) | 890.7 | 305.3 | Internal Standard |[9] |

Experimental Protocols & Workflows

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This is a fast but less clean method suitable for initial screening.

  • Aliquoting: Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add the internal standard solution (e.g., Avermectin B1a or this compound).

  • Protein Precipitation: Add 300-400 µL of cold acetonitrile containing 1% formic acid.[8]

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >12,000 rpm for 10 minutes to pellet the precipitated proteins.[8]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of the initial mobile phase composition.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS injection.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, effectively removing many interfering matrix components.

  • Sample Pre-treatment: Perform steps 1-5 from the Protein Precipitation protocol above.

  • SPE Column Conditioning: Condition a C8 or C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the cartridge run dry.

  • Loading: Load the supernatant from the PPT step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute Moxidectin and other macrocyclic lactones from the cartridge with 1-2 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in Protocol 1 (steps 7-8).

  • Analysis: Transfer to an autosampler vial for injection.

Visualized Workflows

The following diagrams illustrate logical workflows for troubleshooting and sample preparation.

G Troubleshooting Workflow for Co-elution Issues start Start: Poor Peak Shape or Inconsistent Results check_chrom Step 1: Assess Chromatography start->check_chrom is_peak_symmetric Is Peak Symmetric? check_chrom->is_peak_symmetric modify_gradient A: Modify Gradient (Make Shallower) is_peak_symmetric->modify_gradient No (Shoulder/Tailing) check_ms Step 2: Investigate with MS Detector is_peak_symmetric->check_ms Yes change_solvent B: Change Organic Solvent (ACN <> MeOH) modify_gradient->change_solvent change_solvent->check_ms is_ratio_constant Are MRM Ratios Constant Across Peak? check_ms->is_ratio_constant improve_cleanup Step 3: Co-elution Confirmed Improve Sample Cleanup is_ratio_constant->improve_cleanup No end End: Resolved Peak & Accurate Quantification is_ratio_constant->end Yes (Problem Resolved) use_spe Implement SPE or Phospholipid Removal improve_cleanup->use_spe use_sil_is Use Stable Isotope-Labeled Internal Standard use_spe->use_sil_is use_sil_is->end G Sample Preparation Workflow for Biological Matrices start Start: Plasma/Serum Sample add_is 1. Add Internal Standard (e.g., this compound) start->add_is ppt 2. Protein Precipitation (Cold Acetonitrile) add_is->ppt centrifuge 3. Centrifuge (12,000+ rpm) ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant cleanup_choice Select Cleanup Method supernatant->cleanup_choice simple_cleanup Direct Analysis (Higher Risk of Matrix Effects) cleanup_choice->simple_cleanup Quick Screen advanced_cleanup Advanced Cleanup (Recommended) cleanup_choice->advanced_cleanup Quantitative evap 5. Evaporate to Dryness (Nitrogen Stream) simple_cleanup->evap spe 4a. Solid-Phase Extraction (C18 or PL-Removal) advanced_cleanup->spe spe->evap reconstitute 6. Reconstitute in Mobile Phase evap->reconstitute end Inject for LC-MS/MS Analysis reconstitute->end

References

Technical Support Center: Enhancing Low-Level Moxidectin Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Moxidectin (B1677422) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of low-level Moxidectin detection and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of Moxidectin?

A1: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for highly sensitive and selective quantification of Moxidectin.[1][2] This technique offers significant advantages over older methods, such as those requiring cumbersome derivatization steps.[1] Ultra-high-performance liquid chromatography (UHPLC)-MS/MS further enhances sensitivity and shortens detection times.[3]

Q2: What are the typical lower limits of quantification (LLOQ) for Moxidectin in biological samples?

A2: The LLOQ for Moxidectin can vary depending on the sample matrix and the specific analytical method used. For instance, in rat plasma, an LLOQ of 1.00 ng/mL has been achieved using UHPLC-MS/MS.[3][4][5] In human blood and plasma, LLOQs of 0.5 ng/mL and 2.5 ng/mL have been reported for venous and capillary samples, respectively.[6] For lamb serum, an LOQ of 2.0 ng/mL has been established.[7][8] In cattle hair, an even lower LLOQ of 0.026 ng/mg has been reported.[9]

Q3: Which ionization mode is best for Moxidectin detection in MS/MS?

A3: Electrospray ionization (ESI) in the positive mode generally provides a better response and is therefore recommended for Moxidectin detection.[1][3] While negative ESI mode has been evaluated, it was found that positive mode predominantly forms protonated ions [M+H]+, leading to a more intense signal.[7][8]

Q4: What are the common mass transitions (MRM) for Moxidectin?

A4: For quantification and confirmation, multiple reaction monitoring (MRM) is used. A common transition for quantification is m/z 640.4 → 528.5.[2][6] Another transition that can be used for confirmation is m/z 638 > 235.[7][8]

Troubleshooting Guide

Issue 1: Poor Sensitivity or No Signal

Potential Cause Troubleshooting Step
Suboptimal Ionization Ensure the mass spectrometer is set to positive electrospray ionization (ESI+) mode, as this provides a better response for Moxidectin.[1][3]
Incorrect Mass Transitions Verify the selected precursor and product ions in your MRM method. For Moxidectin, a primary transition is m/z 640.4 → 528.5.[2][6]
Inefficient Sample Extraction Optimize your sample preparation method. Protein precipitation with acetonitrile (B52724) is a common and effective first step.[1][6] For complex matrices, consider solid-phase extraction (SPE) for cleaner samples.[7][8]
Degradation of Moxidectin Moxidectin stability should be assessed under various storage conditions.[3] Ensure samples are stored properly (e.g., -20°C or -70°C) and minimize freeze-thaw cycles.[6][9]

Issue 2: High Background Noise or Matrix Effects

Potential Cause Troubleshooting Step
Matrix Interference Incorporate a more rigorous cleanup step in your sample preparation. Dispersive solid-phase extraction (d-SPE) with C18 and primary secondary amine (PSA) sorbents can effectively remove interfering substances.[7][8] Phospholipid filtration can also be beneficial for blood and plasma samples.[2][6]
Contaminated LC System Flush the LC system thoroughly. Ensure the mobile phase is freshly prepared and of high purity. The addition of formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and reduce solvent ionization.[3]
Inadequate Chromatographic Separation Optimize the gradient elution program to better separate Moxidectin from matrix components. Using a suitable analytical column, such as a C18 or C8 reversed-phase column, is crucial.[1][6]

Issue 3: Poor Peak Shape

Potential Cause Troubleshooting Step
Inappropriate Mobile Phase Adjust the mobile phase composition. A common mobile phase consists of acetonitrile and water with additives like formic acid or ammonium formate to ensure good peak symmetry.[3]
Column Overloading Reduce the injection volume or the concentration of the sample being injected.[1]
Column Degradation Replace the analytical column if it has been used extensively or if flushing does not improve peak shape.

Quantitative Data Summary

Table 1: Moxidectin Detection Parameters across Different Studies

Parameter Method Matrix Value Reference
LLOQ UHPLC-MS/MSRat Plasma1.00 ng/mL[3][5]
LLOQ LC-MS/MSHuman Venous Blood0.5 ng/mL[6]
LLOQ LC-MS/MSHuman Capillary Blood2.5 ng/mL[6]
LOQ HPLC-ESI-MS/MSLamb Serum2.0 ng/mL[7][8]
LLOQ LC-MS/MSCattle Hair0.026 ng/mg[9]
Linear Range UHPLC-MS/MSRat Plasma1.00–200 ng/mL[3][5]
Linear Range HPLC-ESI-MS/MSLamb Serum2.0 to 100 ng/mL[7][8]
Extraction Recovery UHPLC-MS/MSRat Plasma> 94.1%[3][5]
Accuracy UHPLC-MS/MSRat Plasma100.1 to 103.6%[3][5]
Accuracy HPLC-ESI-MS/MSLamb Serum80.0-107.3%[7]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum (Protein Precipitation)

This protocol is a generalized procedure for the extraction of Moxidectin from plasma or serum matrices.[1]

  • Aliquoting : Pipette 100-200 µL of the plasma or serum sample into a clean microcentrifuge tube.[1]

  • Internal Standard (IS) Spiking : Add the internal standard solution (e.g., abamectin) to the sample and vortex briefly.[1]

  • Protein Precipitation : Add 3 volumes of cold acetonitrile (e.g., 600 µL for a 200 µL sample) to precipitate the proteins.[1] For enhanced precipitation, 1% formic acid in acetonitrile can be used.[1]

  • Mixing and Centrifugation : Vortex the mixture vigorously for approximately 1-5 minutes.[1] Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[4]

  • Supernatant Collection : Carefully transfer the clear supernatant to a new tube.[1]

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution : Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.[4] Vortex for 10 minutes to ensure the analyte is fully dissolved.[4]

  • Final Centrifugation : Centrifuge the reconstituted sample (e.g., 12,000 rpm for 10 minutes at 4°C) to remove any remaining particulates before injection.[4]

Protocol 2: LC-MS/MS Analysis

The following are typical instrument conditions. These should be optimized for the specific instrument and column used.

  • Chromatographic Separation : Inject 5-10 µL of the prepared sample onto the LC system.[1] Separation is typically achieved on a C18 or C8 reversed-phase column.[1][6] A gradient elution is often employed to ensure good peak shape and separation from matrix interferences.[2][6]

    • Mobile Phase A : 10 mM ammonium formate with 0.1% formic acid in water.[1][3]

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.[10]

    • Flow Rate : 0.2 - 0.4 mL/min.[1]

    • Column Temperature : 30 - 40 °C.[1]

  • Mass Spectrometric Detection :

    • Ionization Mode : Electrospray Ionization (ESI), Positive.[1][3]

    • Monitoring Mode : Multiple Reaction Monitoring (MRM).

    • Capillary Voltage : ~3.5 kV.[1]

    • Source Temperature : ~150 °C.[1]

    • Desolvation Temperature : ~500 °C.[1]

    • Desolvation Gas Flow : ~800 L/h.[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS Spike Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Inject Inject Sample Centrifuge2->Inject LC_Separation LC Separation (C18/C8 Column) Inject->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General workflow for Moxidectin analysis from sample preparation to data analysis.

Troubleshooting_Sensitivity cluster_instrument Instrument Checks cluster_sample Sample Preparation Checks Start Low/No Moxidectin Signal Check_Ionization Verify ESI+ Mode Start->Check_Ionization Check_MRM Confirm Mass Transitions Check_Ionization->Check_MRM Check_LC Check LC Conditions (Column, Mobile Phase) Check_MRM->Check_LC Optimize_Extraction Optimize Extraction Method (e.g., use SPE) Check_LC->Optimize_Extraction Assess_Stability Check Sample Stability Optimize_Extraction->Assess_Stability Resolved Signal Improved Assess_Stability->Resolved Success Not_Resolved Issue Persists Assess_Stability->Not_Resolved Failure

Caption: Troubleshooting logic for addressing low sensitivity in Moxidectin detection.

References

Best practices for preparing Moxidectin-d3 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and handling of Moxidectin-d3 stock solutions. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of Moxidectin (B1677422), a macrocyclic lactone endectocide. Its primary application is as an internal standard (IS) for the quantification of Moxidectin in biological samples using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[1]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents like chloroform (B151607) and methanol (B129727).[1] Based on the solubility of the parent compound, Moxidectin, other suitable solvents include ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[2] Acetonitrile (B52724) (ACN) is also commonly used for preparing stock solutions for LC-MS analysis.[3][4]

Q3: How should I store this compound, both as a solid and in solution?

  • Solid Form: this compound as a neat solid should be stored at -20°C for long-term stability of at least four years.[1]

  • Stock Solutions: Once dissolved, it is recommended to store stock solutions at -20°C or -80°C. For solutions stored at -20°C, it is advisable to use them within one month, whereas solutions stored at -80°C should be used within six months.[5] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[5]

Q4: Is this compound stable in solution?

This compound is generally stable in solution when stored under the recommended conditions. However, the parent compound, Moxidectin, is known to be susceptible to degradation under acidic and alkaline conditions.[6] Therefore, it is crucial to use high-purity, neutral solvents and avoid exposure to strong acids or bases during preparation and storage. Studies have shown Moxidectin to be stable in plasma samples through various storage conditions, including freeze-thaw cycles and long-term storage at -20°C.[3][7]

Data Presentation: Solubility and Storage

Table 1: Solubility of Moxidectin in Common Organic Solvents

SolventApproximate Solubility (mg/mL)
Dimethylformamide (DMF)~30
Ethanol~25
Dimethyl Sulfoxide (DMSO)~20
ChloroformSoluble
MethanolSoluble
AcetonitrileCommonly used

Note: This data is for the non-deuterated Moxidectin and should be used as a close approximation for this compound.[2]

Table 2: Recommended Storage Conditions

FormStorage TemperatureShelf Life
Solid (Neat)-20°C≥ 4 years[1]
Stock Solution-20°CUse within 1 month[5]
Stock Solution-80°CUse within 6 months[5]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Methanol

This protocol is suitable for preparing a primary stock solution for use as an internal standard in LC-MS/MS analysis.

Materials:

  • This compound (solid)

  • Methanol (HPLC or LC-MS grade)

  • Analytical balance

  • Class A volumetric flask (e.g., 1 mL)

  • Micro-pipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Amber glass vials for storage

Procedure:

  • Weighing: Accurately weigh 1 mg of this compound solid using an analytical balance.

  • Dissolution: Transfer the weighed this compound into a 1 mL volumetric flask.

  • Solvent Addition: Add a small amount of methanol to the flask to dissolve the solid. Vortex for 30 seconds to 1 minute. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

  • Final Volume: Once fully dissolved, bring the solution to the 1 mL mark with methanol.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into amber glass vials, preferably in single-use aliquots, and store at -20°C or -80°C.

Protocol 2: Preparation of Working Standard Solutions for LC-MS/MS

This protocol describes the preparation of a working internal standard solution for spiking into analytical samples.

Materials:

  • 1 mg/mL this compound stock solution (from Protocol 1)

  • Acetonitrile (HPLC or LC-MS grade)

  • Micro-pipettes

  • Volumetric flasks or tubes

Procedure:

  • Intermediate Dilution (if necessary): Prepare an intermediate stock solution by diluting the 1 mg/mL primary stock. For example, dilute 100 µL of the primary stock to 1 mL with acetonitrile to obtain a 100 µg/mL solution.

  • Working Solution: From the intermediate or primary stock, prepare a working solution at the desired concentration for spiking into your samples. The final concentration of the internal standard should be consistent across all calibration standards, quality controls, and unknown samples. A common approach is to prepare a working solution that, when added to the sample, results in a concentration in the mid-range of the calibration curve.

  • Example Dilution: To prepare a 1 µg/mL working solution from a 100 µg/mL intermediate stock, dilute 10 µL of the intermediate stock to 1 mL with acetonitrile.

Troubleshooting Guide

Issue: this compound powder will not dissolve completely.

  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Solution:

    • Ensure you are using a recommended solvent (Methanol, Acetonitrile, DMSO, Chloroform).

    • Try vortexing the solution for a longer period.

    • Use an ultrasonic bath for 5-15 minutes to aid dissolution.

    • Gently warming the solution to 37°C may help increase solubility, particularly for DMSO.[5]

Issue: The prepared stock solution appears cloudy or has precipitates.

  • Possible Cause: The concentration may be too high for the chosen solvent, or the solution may have become cold, reducing solubility. It could also indicate degradation if not handled properly.

  • Solution:

    • Confirm that the prepared concentration does not exceed the solubility limit for that solvent (see Table 1).

    • Gently warm the solution and vortex to see if the precipitate redissolves.

    • If precipitation persists, consider preparing a new stock solution at a lower concentration.

    • Ensure the solvent used is of high purity and was not exposed to conditions that could cause degradation (e.g., strong acids or bases).

Issue: Inconsistent analytical results when using the this compound internal standard.

  • Possible Cause:

    • Inaccurate pipetting of the internal standard.

    • Degradation of the stock solution.

    • Evaporation of solvent from the stock solution, leading to a change in concentration.

  • Solution:

    • Calibrate your pipettes regularly to ensure accuracy.

    • Always store the stock solution tightly capped and at the recommended temperature.

    • Prepare fresh working solutions from the primary stock regularly.

    • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • If degradation is suspected, prepare a fresh stock solution from the solid material.

Visualizations

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound Solid dissolve Dissolve in Appropriate Solvent (e.g., Methanol, ACN) weigh->dissolve Transfer mix Vortex / Sonicate for Complete Dissolution dissolve->mix volume Adjust to Final Volume mix->volume aliquot Aliquot into Single-Use Vials volume->aliquot Primary Stock store Store at -20°C or -80°C aliquot->store working_std Prepare Working Solution for Analysis store->working_std Use as needed LCMS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma, Tissue) add_is Spike with this compound Working Solution sample->add_is extract Protein Precipitation / Liquid-Liquid Extraction add_is->extract evaporate Evaporate & Reconstitute extract->evaporate inject Inject into LC-MS/MS evaporate->inject Final Extract separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect quantify Quantify Moxidectin using Ratio to this compound detect->quantify

References

Validation & Comparative

A Comparative Guide to Moxidectin Analysis: Method Validation with Moxidectin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Moxidectin (B1677422) in biological matrices, with a focus on a method utilizing Moxidectin-d3 as an internal standard. The performance of this method is compared against other validated techniques, supported by experimental data from various studies. This document aims to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs.

Performance Comparison of Moxidectin Analytical Methods

The selection of an appropriate analytical method for Moxidectin quantification is critical for accurate pharmacokinetic, metabolic, and residue studies. The following table summarizes the performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound as an internal standard, alongside alternative methods employing different internal standards or analytical techniques.

MethodInternal StandardMatrixLinearity (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (% RSD)Recovery (%)
LC-MS/MS This compound Wombat Plasma-0.05--95-105[1]
LC-MS/MS AbamectinHuman, Monkey, Mouse Plasma0.1 - 10000.1Within acceptable limits per FDA guidelinesWithin acceptable limits per FDA guidelines-
UHPLC-MS/MS Avermectin B1aRat Plasma1.00 - 2001.00100.1 - 103.6Intra-day: 2.6 - 7.2, Inter-day: 4.4 - 6.4> 94.1[2]
HPLC-Fluorescence IvermectinHuman Plasma0.2 - 10000.2Within 5.0 of nominalIntra-day: 2.7 - 11.971 - 94[3]
UHPLC-MS/MS -Bovine Plasma--Within-day and between-day precision and accuracy validated--

Note: "-" indicates data not specified in the cited literature. LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for the key methods cited in this guide.

LC-MS/MS Method with this compound Internal Standard for Wombat Plasma

This method demonstrates high recovery and sensitivity for Moxidectin analysis in wombat plasma.

  • Sample Preparation: Details of the sample preparation were not extensively provided in the available summary. However, it is noted that this compound was used as an internal standard, and the method achieved high recovery even with significant matrix interferences, suggesting a robust extraction procedure.[1]

  • Chromatographic and Mass Spectrometric Conditions: Specific details on the LC column, mobile phase, and MS/MS parameters were not available in the summary. The method was sensitive enough to achieve a limit of detection of 0.01 ng/mL in plasma.[1]

LC-MS/MS Method with Abamectin Internal Standard

This method has been validated in human, monkey, and mouse plasma and applied to in vitro metabolism studies.[4]

  • Sample Preparation: The specific protein precipitation or liquid-liquid extraction steps were not detailed in the abstract.

  • Chromatographic Conditions:

    • Column: ACE C18 (50 × 3.0 mm, 3 μm)[4]

    • Mobile Phase: Isocratic elution with 0.1% acetic acid and methanol-acetonitrile (1:1, v/v)[4]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative multiple reaction monitoring (MRM) mode[4]

    • MRM Transitions: Moxidectin: m/z 638.40 → 236.30; Abamectin (IS): m/z 871.50 → 565.35[4]

UHPLC-MS/MS Method with Avermectin B1a Internal Standard

This ultra-high-performance liquid chromatography method was developed for pharmacokinetic studies in rats.[2]

  • Sample Preparation: Simplified liquid-liquid extraction.[2]

  • Chromatographic Conditions:

  • Mass Spectrometric Conditions:

    • Ionization: Positive ion mode.[2]

    • MRM Transitions: Moxidectin: m/z 640.5 → 528.4; Avermectin B1a (IS): m/z 890.7 → 305.3[2]

HPLC-Fluorescence Method with Ivermectin Internal Standard

This method provides a sensitive and selective analysis of Moxidectin in human plasma.[3]

  • Sample Preparation: Solid-phase extraction using Oasis HLB cartridges.[3]

  • Derivatization: Fluorescent derivative obtained by reaction with trifluoroacetic anhydride (B1165640) and N-methylimidazole.[3]

  • Chromatographic Conditions:

    • Column: Bondapak C18 reversed-phase column.[3]

    • Mobile Phase: Tetrahydrofuran-acetonitrile-water (40:40:20, v/v/v).[3]

  • Detection:

    • Detector: Fluorescence detector.[3]

    • Excitation Wavelength: 365 nm[3]

    • Emission Wavelength: 475 nm[3]

Workflow for Moxidectin Analysis using this compound

The following diagram illustrates a typical experimental workflow for the analysis of Moxidectin in a biological matrix using this compound as an internal standard, followed by LC-MS/MS analysis.

Moxidectin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Moxidectin Calibration->Quantification

Caption: Workflow for Moxidectin analysis using this compound.

References

A Comparative Guide to Moxidectin Quantification Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Moxidectin (B1677422) is critical for pharmacokinetic studies, residue analysis, and ensuring product efficacy and safety. This guide provides an objective comparison of various analytical methods for Moxidectin quantification based on published experimental data.

Comparative Analysis of Analytical Methods

The choice of analytical method for Moxidectin quantification is often dictated by the required sensitivity, the complexity of the sample matrix (e.g., plasma, milk, tissue), and the available instrumentation. The following tables summarize the performance of different published methods.

Table 1: Performance Characteristics of LC-MS/MS and UHPLC-MS/MS Methods for Moxidectin Quantification in Plasma/Serum

ParameterMethodMatrixLinearity (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (RSD %)Recovery (%)Reference
LC-MS/MS Hofmann D, et al. (2021)Human PlasmaNot Specified0.5<12.6 (deviation)<12.6 (inter & intra-assay)80.7 - 111.2[4]
UHPLC-MS/MS Liu M, et al. (2024)Rat Plasma1.00 - 2001.00100.1 - 103.6 (inter & intra-day)2.6 - 7.2 (inter & intra-day)>94.1[5][6][7]
HPLC-ESI-MS/MS P. M. de Castro, et al. (2016)Lamb Serum2.0 - 1002.080.0 - 107.31.7 - 6.7Not Specified[8][9]
UHPLC-MS/MS G. G. C. de Castro, et al. (2021)Lamb Tissues1 - 5001Within acceptance ranges< 8.10 (between-day)Not Specified[10]

Table 2: Performance Characteristics of HPLC with Fluorescence Detection for Moxidectin Quantification

ParameterMethodMatrixLinearity (ng/mL)LOQ (ng/mL)Accuracy/Recovery (%)Precision (CV %)Reference
HPLC-FLD Alvinerie M, et al. (1995)Cattle Plasma0.1 - 100.1>75 (Recovery)6.95[3]
HPLC-FLD Tan et al. (2022)Human Plasma0.08 - 1200.0884.6 (Recovery)13.1 (Precision)[2]

Experimental Protocols: A General Overview

The methodologies cited in this guide, while varying in specific parameters, generally follow a common workflow. Below are generalized protocols for sample preparation and analysis. For exact details, it is imperative to consult the original publications.

1. Sample Preparation: Liquid-Liquid Extraction or Solid-Phase Extraction

A crucial step in quantifying Moxidectin is its extraction from the biological matrix to remove interfering substances.

  • Protein Precipitation: Often the first step for plasma or serum samples, using a solvent like acetonitrile.[4][8][9]

  • Liquid-Liquid Extraction (LLE): The sample is partitioned between two immiscible liquids to isolate the analyte.

  • Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent which retains the analyte, allowing impurities to be washed away. The analyte is then eluted with a suitable solvent.[2][3]

  • QuEChERS Method: A simplified and rapid extraction method, standing for "Quick, Easy, Cheap, Effective, Rugged, and Safe," has also been applied for tissue samples.[10]

2. Chromatographic Separation

The extracted Moxidectin is then separated from any remaining co-extracted compounds using chromatography.

  • HPLC/UHPLC Column: A C18 or C8 analytical column is commonly used for the separation of Moxidectin.[4][5][7][11]

  • Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.[5][7][10]

3. Detection

  • Fluorescence Detection (FLD): This method requires a derivatization step to make Moxidectin fluorescent. A common approach involves reaction with trifluoroacetic anhydride (B1165640) and N-methylimidazole.[2][3]

  • Tandem Mass Spectrometry (MS/MS): This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Moxidectin.[4][5][7][8][9]

Visualizing the Workflow and Logical Relationships

To better illustrate the processes involved in a typical Moxidectin quantification study and the relationship between different analytical approaches, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_derivatization Sample Biological Sample (Plasma, Milk, Tissue) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Chromatography LC Separation (HPLC/UHPLC) Cleanup->Chromatography Detection Detection Chromatography->Detection Derivatization Derivatization Chromatography->Derivatization Data_Processing Data Acquisition & Processing Detection->Data_Processing FLD Fluorescence (FLD) Detection->FLD MS Mass Spectrometry (MS/MS) Detection->MS Derivatization->FLD Required for FLD Method_Selection_Logic cluster_requirements Key Requirements cluster_methods Method Choice Start Define Analytical Need Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix Yes HPLC_FLD HPLC-FLD Sensitivity->HPLC_FLD No Speed High Throughput Needed? Matrix->Speed Yes LC_MSMS LC-MS/MS Matrix->LC_MSMS No Speed->LC_MSMS No UHPLC_MSMS UHPLC-MS/MS Speed->UHPLC_MSMS Yes

References

Moxidectin-d3 as an Internal Standard: A Comparative Guide to Linearity, Accuracy, and Precision in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of Moxidectin-d3's performance against other common internal standards, supported by experimental data, to inform the selection process for the quantitative analysis of Moxidectin.

In the realm of pharmacokinetics and residue analysis, accurate quantification of therapeutic agents like Moxidectin is paramount. The use of an internal standard (IS) that closely mimics the analyte's behavior during sample preparation and analysis is a cornerstone of high-quality data generation. This compound, a deuterated analog of Moxidectin, is frequently employed for this purpose. This guide delves into the key performance characteristics of this compound—linearity, accuracy, and precision—and compares them with alternative internal standards such as Abamectin and Ivermectin.

The Gold Standard: Why Deuterated Internal Standards Excel

Deuterated internal standards are widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. The near-identical physicochemical properties between a deuterated IS and its non-labeled analyte ensure they behave similarly during extraction, chromatography, and ionization. This co-elution and similar response to matrix effects lead to more accurate and precise quantification, as the IS can effectively compensate for variations throughout the analytical process.

Performance Under the Microscope: Linearity, Accuracy, and Precision

The following tables summarize the performance of analytical methods for Moxidectin quantification, highlighting the use of this compound and other internal standards.

Table 1: Linearity of Moxidectin Quantification Using Various Internal Standards

Internal StandardMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
This compound Wombat Plasma0.1 - 200Not explicitly stated, but method showed good performance
This compound Bovine Plasma1 - 500≥ 0.998
AbamectinHuman, Monkey, Mouse Plasma0.1 - 1000≥ 0.997[1]
Avermectin B1aRat Plasma1.00 - 200> 0.99[2]
IvermectinHuman Plasma0.2 - 10000.9999[3]

Table 2: Accuracy and Precision of Moxidectin Quantification Using this compound

MatrixQC Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Bovine Plasma 14.58.199.0Not Stated
103.25.5101.2Not Stated
1002.14.3102.5Not Stated
4006.57.898.5Not Stated
Wombat Plasma Not SpecifiedNot SpecifiedNot SpecifiedRecoveries of 95-105% were achievedNot Specified

Table 3: Accuracy and Precision of Moxidectin Quantification Using Alternative Internal Standards

Internal StandardMatrixQC Levels (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Avermectin B1aRat Plasma5.00, 50.0, 1502.6 - 7.24.4 - 6.4100.1 - 103.6[2]
AbamectinHuman, Monkey, Mouse PlasmaNot specifiedWithin acceptable limits per FDA guidelinesWithin acceptable limits per FDA guidelinesWithin acceptable limits per FDA guidelines[1]
IvermectinHuman Plasma0.2, 400, 100011.9, 5.7, 2.7Not specifiedWithin 5.0% of nominal

The data consistently demonstrates that methods employing this compound as an internal standard achieve excellent linearity, accuracy, and precision, with recoveries very close to 100% and low relative standard deviations. One study explicitly states that this compound behaved almost identically to Moxidectin, resulting in recoveries of 95–105% even in the presence of significant matrix interferences, a feat not always achieved with other non-isotopically labeled internal standards.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance comparison.

Method 1: Quantification of Moxidectin in Wombat Plasma using this compound
  • Sample Preparation: Plasma samples were spiked with this compound solution. For total Moxidectin determination, proteins were precipitated with acetonitrile (B52724). For free Moxidectin analysis, equilibrium dialysis was performed prior to protein precipitation.

  • Chromatography: Separation was achieved using a liquid chromatography system. The specific column and mobile phase composition were optimized to achieve good separation of Moxidectin and this compound from matrix components.

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) was used for detection in multiple reaction monitoring (MRM) mode. The precursor and product ion transitions for both Moxidectin and this compound were monitored for quantification.

Method 2: Quantification of Moxidectin in Rat Plasma using Avermectin B1a
  • Sample Preparation: Plasma samples were subjected to a liquid-liquid extraction procedure. Avermectin B1a was added as the internal standard.

  • Chromatography: An Agilent Zorbax Eclipse Plus C18 column (50 mm × 2.1 mm, 1.8 μm) was used with a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) solution with 0.1% formic acid (A) and acetonitrile (B) at a flow rate of 0.4 mL/min.[2]

  • Mass Spectrometry: Detection was performed using a tandem mass spectrometer in positive ion mode.[2] A good linear response was achieved across a concentration range of 1.00–200 ng/mL with a correlation coefficient greater than 0.99.[2]

Mandatory Visualizations

Moxidectin's Mechanism of Action

Moxidectin's primary mode of action involves its interaction with glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) gated chloride channels in invertebrates. This interaction leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane, which results in flaccid paralysis and eventual death of the parasite.

Moxidectin_Mechanism cluster_neuron Parasite Neuron Moxidectin Moxidectin GluCl Glutamate-Gated Chloride Channel (GluCl) Moxidectin->GluCl Binds to GABA_R GABA Receptor Moxidectin->GABA_R Potentiates Chloride_Influx Increased Cl⁻ Influx GluCl->Chloride_Influx Opens GABA_R->Chloride_Influx Enhances Opening Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis

Caption: Moxidectin's interaction with parasite neuronal channels.

Experimental Workflow for Moxidectin Quantification

The following diagram outlines a typical workflow for the quantification of Moxidectin in a biological matrix using an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound) Sample->Spike_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio_Calc Calculate Analyte/IS Ratio Integration->Ratio_Calc Quantification Quantification using Calibration Curve Ratio_Calc->Quantification

Caption: A generalized workflow for Moxidectin quantification.

References

Moxidectin: A Comparative Pharmacokinetic Profile Analysis Against Other Macrocyclic Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profile of moxidectin (B1677422) with other key macrocyclic lactones (MLs), including ivermectin, doramectin (B1670889), eprinomectin, selamectin (B66261), and abamectin. The information presented is supported by experimental data from various studies, offering a comprehensive resource for understanding the absorption, distribution, metabolism, and excretion of these critical antiparasitic agents.

Pharmacokinetic Profile Comparison

The pharmacokinetic parameters of macrocyclic lactones can vary significantly based on the specific compound, animal species, and route of administration. The following tables summarize key pharmacokinetic data for moxidectin and other MLs across different species.

Table 1: Pharmacokinetic Parameters in Cattle
ParameterMoxidectinIvermectinDoramectinEprinomectin
Dose (mg/kg) 0.2 (SC)0.2 (SC)0.2 (SC)0.2 (SC)
Cmax (ng/mL) -~32~3247.15 ± 22.20
Tmax (days) 0.334.0 ± 0.285.3 ± 0.351.33 ± 0.492
AUC (ng·day/mL) 217361 ± 17511 ± 16240.50 ± 58.44
t1/2 (days) ---2.96 ± 1.212
MRT (days) 14.67.359.09-

SC: Subcutaneous. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve. t1/2: Elimination half-life. MRT: Mean Residence Time. Data sourced from multiple studies, variations may exist based on specific experimental conditions.[1][2][3]

Table 2: Pharmacokinetic Parameters in Dogs
ParameterMoxidectinIvermectinSelamectinAbamectin
Dose (mg/kg) 0.25 (Oral)0.25 (Oral)6 (Topical)0.2 (Oral)
Cmax (ng/mL) 234.0 ± 64.3132.6 ± 43.012.72 ± 5.13 (male) 22.65 ± 11.95 (female)135.52 ± 38.6
Tmax (h) --~1203.16 ± 0.75
AUC (ng·h/mL) --4609.92 ± 1532.4 (male) 8903.28 ± 3524.88 (female)3723.50 ± 1213.08
t1/2 (h) 621.3 ± 149.380.3 ± 29.8-26.51 ± 6.86
MRT (days) --12.551.62 ± 0.37

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve. t1/2: Elimination half-life. MRT: Mean Residence Time. Data sourced from multiple studies, variations may exist based on specific experimental conditions.[4][5]

Table 3: Pharmacokinetic Parameters in Cats
ParameterSelamectin (Topical)Selamectin (Oral)Eprinomectin (Topical)
Dose (mg/kg) 24240.5
Cmax (ng/mL) 5513 ± 217311929 ± 5922-
Tmax (h) 15 ± 127 ± 6-
Bioavailability (%) 74109-
t1/2 (h) ~165--
Clearance (mL/min/kg) 0.470 ± 0.039 (IV)--

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. t1/2: Elimination half-life. IV: Intravenous. Data sourced from multiple studies, variations may exist based on specific experimental conditions.[6]

Table 4: Pharmacokinetic Parameters in Other Species
SpeciesDrugDose (mg/kg) & RouteCmax (ng/mL)Tmax (days)AUC (ng·day/mL)MRT (days)
Horses Moxidectin0.4 (Oral)70.3 ± 10.7-363.6 ± 66.018.4 ± 4.4
Horses Ivermectin0.2 (Oral)44.0 ± 23.1-132.7 ± 47.34.8 ± 0.6
Sheep Abamectin- (SC)---3.7
Goats Eprinomectin0.5 (Topical)5.60 ± 1.012.5572.31 ± 11.159.42 ± 0.43

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve. MRT: Mean Residence Time. SC: Subcutaneous. Data sourced from multiple studies, variations may exist based on specific experimental conditions.[7][8]

Key Observations

Moxidectin generally exhibits a longer terminal elimination half-life and a larger volume of distribution compared to ivermectin in dogs.[4] In cattle, moxidectin shows a significantly faster absorption rate and an earlier time to reach maximum plasma concentration compared to doramectin.[2] However, doramectin tends to have a larger area under the plasma concentration-time curve, indicating greater overall drug exposure.[2]

Selamectin displays marked species-dependent differences in its pharmacokinetic profile, with cats showing significantly higher bioavailability after topical administration compared to dogs.[6] Eprinomectin, when applied topically to lactating dairy cattle, results in very low concentrations in milk.

Experimental Protocols

The determination of macrocyclic lactone concentrations in plasma is predominantly carried out using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][4][8][9]

Sample Preparation

A common method for plasma sample preparation is solid-phase extraction (SPE). For example, Oasis HLB cartridges can be used for the extraction of moxidectin from plasma.[10] An alternative method is protein precipitation, where a cold solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins, followed by centrifugation.[11]

Derivatization

Since macrocyclic lactones are not naturally fluorescent, a derivatization step is required to form a fluorescent product. This is typically achieved through a dehydrative reaction using trifluoroacetic anhydride (B1165640) and N-methylimidazole.[9][10]

HPLC Analysis

The derivatized sample is then injected into an HPLC system. A reversed-phase C18 column is commonly used for separation. The mobile phase often consists of a mixture of organic solvents like acetonitrile and methanol (B129727) with water.[12] Fluorescence detection is employed with specific excitation and emission wavelengths for the derivatized macrocyclic lactone. For instance, for moxidectin, excitation and emission wavelengths of 365 nm and 475 nm, respectively, have been reported.[10]

Mechanism of Action and P-glycoprotein Interaction

The primary mechanism of action of macrocyclic lactones in invertebrates is through their interaction with glutamate-gated chloride channels (GluCls).[13][14] This interaction leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the parasite.

In host animals, macrocyclic lactones can interact with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[15] Ivermectin is a known substrate and inhibitor of P-gp.[16][17] This interaction can influence the distribution and elimination of the drug and is a key factor in the neurotoxicity observed in certain dog breeds with a P-gp deficiency. Ivermectin has been shown to down-regulate P-gp expression by inhibiting the EGFR/ERK/Akt/NF-κB signaling pathway.[18]

Macrocyclic_Lactone_MoA cluster_parasite Parasite Neuron/Muscle Cell ML Macrocyclic Lactone (e.g., Moxidectin, Ivermectin) GluCl Glutamate-Gated Chloride Channel (GluCl) ML->GluCl Binds to Cl_ion Cl- GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Paralysis & Death Hyperpolarization->Paralysis Causes

Caption: Mechanism of action of macrocyclic lactones in parasites.

Experimental_Workflow animal_dosing Animal Dosing (e.g., Oral, SC, Topical) blood_sampling Serial Blood Sampling animal_dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_prep Sample Preparation (SPE or Protein Precipitation) plasma_separation->sample_prep derivatization Derivatization (e.g., with TFAA) sample_prep->derivatization hplc_analysis HPLC Analysis (Fluorescence Detection) derivatization->hplc_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) hplc_analysis->pk_analysis

Caption: Generalized experimental workflow for a pharmacokinetic study.

References

Moxidectin: A Comparative Guide to In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Moxidectin's performance, focusing on the correlation between in vitro studies and in vivo outcomes. Experimental data from various studies are summarized to offer a comprehensive overview for researchers and drug development professionals.

Moxidectin (B1677422) Performance: In Vitro vs. In Vivo

Moxidectin, a macrocyclic lactone of the milbemycin class, is a potent, broad-spectrum endectocide used in veterinary and human medicine[1][2]. Its efficacy is influenced by its pharmacokinetic profile, which can be predicted to some extent by in vitro studies. The correlation between in vitro dissolution and in vivo absorption is crucial for formulation development and ensuring therapeutic effectiveness.

A study on the percutaneous absorption of Moxidectin in cattle demonstrated a good correlation between the percentage of the drug permeated in vitro through bovine skin and the percentage absorbed in vivo. The correlation coefficients were found to be between 0.856 and 0.887 up to 48 hours post-treatment, with the highest correlation observed within the first 24 hours[3]. This highlights the predictive power of in vitro skin permeation models for topical formulations.

Comparative Pharmacokinetics: Moxidectin vs. Alternatives

The pharmacokinetic profile of Moxidectin varies significantly depending on the animal species, formulation, and route of administration. Understanding these differences is key to optimizing its therapeutic use.

Table 1: Comparative In Vitro Percutaneous Absorption of Moxidectin and Doramectin (B1670889) in Cattle [3][4]

ParameterMoxidectin (MXD)Doramectin (DRM)Fold Difference (DRM vs. MXD)
Lag Time (Tlag)Lower5.29-fold longer5.29
Flux (J)Lower2.93-fold higher2.93
Permeation Coefficient (Kp)Lower2.95-fold higher2.95

Table 2: In Vivo Pharmacokinetic Parameters of Moxidectin in Various Animal Species

SpeciesRoute of AdministrationDoseCmax (ng/mL)Tmax (days/hours)AUC (ng·day/mL)Elimination Half-life (days)
CattleSubcutaneous1.0 mg/kgHigher than 0.2 mg/kg dose-Higher than 0.2 mg/kg dose-
CattleIntraruminal1.0 mg/kgHigher than 0.2 mg/kg doseLonger than SC routeHigher than 0.2 mg/kg dose-
DogsSpot-on-3.83 days--
CatsSpot-on-5.33 days--
DogsOral (Syrup)1.5 mg/kg479.07 - 1459.403 hours--
CatsOral (Syrup)1.5 mg/kg134.80 - 498.093 hours--
Southern Hairy-Nosed WombatSubcutaneous0.2 mg/kg98.613.6 hours3775.03
Rats (S. ratti infected)-750 µg/kg50.3-895.2 (ng·h/mL)9 hours

Note: Data is compiled from multiple sources[5][6][7][8][9] and experimental conditions may vary.

Comparative Efficacy: Moxidectin vs. Ivermectin

In vitro and in vivo studies have demonstrated differences in the efficacy of Moxidectin compared to another widely used macrocyclic lactone, Ivermectin.

Table 3: Comparative Efficacy of Moxidectin and Ivermectin

ParasiteStudy TypeMoxidectin EfficacyIvermectin EfficacySource
Sarcoptes scabieiIn VitroLC50: 0.5 µM at 24hLC50: 1.8 µM at 24h[10]
Gastrointestinal Nematodes (in calves)In Vivo84-99%45%[8]
Encysted cyathostome late third stage larvae (LL3) and L4 (in ponies)In Vivo62.6-79.1%0%[11]
Gasterophilus spp. third instar stage (in ponies)In Vivo0-20.4%95.4%[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

In Vitro Percutaneous Absorption Study (Cattle)
  • Method: Modified Franz-type vertical diffusion cells were used to assess the in vitro percutaneous absorption of Moxidectin and Doramectin topical formulations.[3]

  • Skin Samples: Cattle skin slices of 500 μm thickness were prepared using a dermatome, separating the stratum corneum and upper epidermis.[3]

  • Procedure: The commercial formulations were applied to the skin surface. The receptor medium was sampled for up to 72 hours post-administration.[3]

  • Analysis: Drug concentrations in the receptor medium were measured by High-Performance Liquid Chromatography (HPLC).[3]

In Vivo Pharmacokinetic Studies
  • Animal Models: Studies have been conducted in various species including cattle, dogs, cats, sheep, and rats.[5][6][7][8]

  • Administration: Moxidectin was administered via different routes such as subcutaneous injection, topical (spot-on) application, oral syrup, and intraruminal administration.[5][6][8]

  • Sampling: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma or serum concentrations of Moxidectin were determined using HPLC with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][9]

  • Parameters Calculated: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC) were calculated.[7][8][9]

In Vivo Efficacy Studies
  • Animal Models: Efficacy studies were performed in naturally or experimentally infected animals, such as calves with gastrointestinal nematodes and ponies with various parasites.[8][11]

  • Treatment Groups: Animals were allocated to different treatment groups, including a placebo control and groups receiving Moxidectin or a comparator drug (e.g., Ivermectin) at specified dosages and routes.[8][11]

  • Efficacy Assessment: Efficacy was determined by comparing parasite counts (e.g., fecal egg counts, worm burdens at necropsy) between the treated and control groups at a specified time after treatment.[8][11]

Visualizing the Process: Workflows and Correlations

To better illustrate the relationship between in vitro and in vivo studies, the following diagrams outline the typical experimental workflows and the concept of IVIVC.

experimental_workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study cluster_correlation IVIVC invitro_start Drug Formulation dissolution Dissolution/ Permeation Assay invitro_start->dissolution sampling_vitro Sample Collection (e.g., receptor fluid) dissolution->sampling_vitro analysis_vitro HPLC/LC-MS Analysis sampling_vitro->analysis_vitro data_vitro In Vitro Data (e.g., % permeated) analysis_vitro->data_vitro correlation Correlation Analysis (Statistical Modeling) data_vitro->correlation invivo_start Drug Administration (to animal model) sampling_vivo Blood Sample Collection invivo_start->sampling_vivo analysis_vivo HPLC/LC-MS Analysis sampling_vivo->analysis_vivo data_vivo In Vivo Data (e.g., plasma concentration) analysis_vivo->data_vivo data_vivo->correlation

Caption: A generalized workflow for in vitro-in vivo correlation (IVIVC) studies.

ivivc_relationship invitro In Vitro Dissolution/ Permeation Rate absorption In Vivo Absorption Rate invitro->absorption Predicts pk_profile Pharmacokinetic Profile (Cmax, Tmax, AUC) absorption->pk_profile Determines efficacy Therapeutic Efficacy pk_profile->efficacy Influences

Caption: The logical relationship in an established in vitro-in vivo correlation.

The data and workflows presented in this guide underscore the importance of integrating in vitro and in vivo studies to comprehensively understand the performance of Moxidectin and to facilitate the development of optimized drug delivery systems.

References

A Comparative Guide to the Bioequivalence of Moxidectin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence and pharmacokinetic profiles of different Moxidectin (B1677422) formulations based on available experimental data. Moxidectin, a potent endectocide of the milbemycin class, is utilized in various formulations for the treatment and control of parasites in both human and veterinary medicine.[1][2] Understanding the bioequivalence of these formulations is critical for ensuring comparable efficacy and safety between generic and innovator products, as well as for optimizing drug delivery across different routes of administration.

Quantitative Data Summary

The bioequivalence of different Moxidectin formulations is assessed by comparing key pharmacokinetic parameters. The following tables summarize data from several studies, providing a comparative overview of the performance of oral, subcutaneous, and topical formulations in various species.

Table 1: Pharmacokinetic Parameters of Moxidectin Formulations in Humans

FormulationDoseCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)SpeciesReference
Oral Tablet10 mg67.1 ± 27.43.2 ± 1.44403 ± 2360Human[3]
Oral Liquid10 mg86.3 ± 35.32.3 ± 1.05671 ± 2901Human[3]
Oral Tablet2 mg16.2 - 17.0~3640.8 - 760.8Human[4]
Oral Tablet4 mg28.5 - 39.5~3938.4 - 1440Human[4]
Oral Tablet8 mg65.9 - 78.4~32388 - 3096Human[4]

Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve. Values are presented as mean ± standard deviation or range where applicable.

Table 2: Pharmacokinetic Parameters of Moxidectin Formulations in Animals

FormulationDoseCmax (ng/mL)Tmax (days)AUC (ng·day/mL)SpeciesReference
Subcutaneous Injection0.2 mg/kg8.290.88Similar to OralSheep[5]
Oral Drench0.2 mg/kg28.070.22Similar to SCSheep[5]
Subcutaneous Injection0.2 mg/kgNot specifiedNot specified1484.8 ± 1049.5 (h·ng/mL)Alpaca[6]
Oral Drench0.2 mg/kgNot specifiedNot specified157.6 ± 85.9 (h·ng/mL)Alpaca[6]
Subcutaneous Injection1 mg/kg575.51 ± 96.440.04 (h)430.06 ± 86.45Rat[7]
Moxidectin Microspheres (SC)1 mg/kgSignificantly lower than solutionProlongedImprovedRat[7]
Long-Acting SC Injection1 mg/kg55.71 ± 15.593.40 ± 3.361278.95 ± 228.92Cattle[8]
Pour-on (Topical)500 µg/kgLower than HolsteinDelayed vs HolsteinLower than HolsteinAberdeen Angus Cattle[9]
Pour-on (Topical)500 µg/kgHigher than AngusFaster than AngusHigher than AngusHolstein Cattle[9]
Oral0.25 mg/kg234.0 ± 64.3~2 (h)11.8 (µg·h/mL)Dog[1][10]

Note: Units for pharmacokinetic parameters may vary between studies. Direct comparison should be made with caution.

Experimental Protocols

The assessment of Moxidectin's bioequivalence relies on well-defined experimental protocols. Below are summarized methodologies from key studies that are representative of the procedures followed.

1. Bioequivalence Study Design

A common design for bioequivalence studies, particularly for drugs with a long elimination half-life like Moxidectin (approximately 23 days), is a single-dose, parallel-group study under fasting conditions.[11] For some animal studies, a crossover design with an adequate washout period is also employed.

  • Subjects: Healthy adult volunteers are typically recruited for human studies.[3][11] For veterinary studies, the target animal species is used (e.g., cattle, sheep, dogs).[5][9][12]

  • Dosing: A single dose of the test and reference formulations is administered. For oral formulations, this is typically done after an overnight fast.[11]

  • Blood Sampling: Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile. A typical schedule includes pre-dose sampling and multiple samples post-dose, with intensive sampling around the expected Tmax.[4][11] For instance, samples might be taken at 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 8, 10, 12, 24, 48, and 72 hours after administration.[11] Due to Moxidectin's long half-life, sampling can extend for several days or even months in some studies.[4][5]

2. Analytical Methodology

The concentration of Moxidectin in plasma or serum is determined using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: A crucial step involves the extraction of Moxidectin from the biological matrix. This is often achieved through solid-phase extraction (SPE) or liquid-liquid extraction.[7][13]

  • HPLC with Fluorescence Detection: This method often requires a derivatization step to make the Moxidectin molecule fluorescent. A common approach involves a dehydrative reaction with trifluoroacetic anhydride (B1165640) and N-methylimidazole.[4][13] The separation is typically performed on a C18 reversed-phase column.[4][13]

  • LC-MS/MS: This method offers high sensitivity and selectivity without the need for derivatization.[14] It is a powerful tool for quantifying low concentrations of Moxidectin in biological samples.[7][15] The detection is usually performed in positive ion mode using Multiple Reaction Monitoring (MRM).[15]

3. Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject using non-compartmental analysis.[4] The primary endpoints for bioequivalence assessment are typically the 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax, AUC₀₋t (area under the curve from time zero to the last measurable concentration), and AUC₀₋∞ (area under the curve extrapolated to infinity). For two products to be considered bioequivalent, these confidence intervals must fall within the acceptance range of 80-125%.

Visualizing the Bioequivalence Study Workflow

The following diagram illustrates a typical workflow for a bioequivalence study of Moxidectin formulations.

Bioequivalence_Workflow cluster_protocol Study Protocol Design cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_analysis Data Analysis Protocol Define Study Design (e.g., Parallel, Crossover) Subject_Selection Subject Recruitment (Healthy Volunteers/Target Animal) Protocol->Subject_Selection Drug_Admin Drug Administration (Test & Reference Formulations) Protocol->Drug_Admin Dosing_Regimen Define Dosing Regimen (Single Dose, Fasting) Subject_Selection->Dosing_Regimen Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Sample_Analysis Moxidectin Quantification (e.g., LC-MS/MS) Drug_Admin->Sample_Analysis Sample_Processing Plasma/Serum Separation & Storage Blood_Sampling->Sample_Processing Data_Generation Generate Concentration-Time Data Sample_Analysis->Data_Generation PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Sample_Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to Moxidectin-d3 Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like Moxidectin-d3, a deuterated analog of the anthelmintic drug Moxidectin, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Moxidectin and its deuterated form are classified as hazardous due to their potential to cause harm to aquatic life and the environment.[1][2] Therefore, it is imperative that this compound waste is never disposed of down the drain or in regular trash.[1] All materials contaminated with this compound, including empty containers, are to be treated as hazardous waste.[1]

Immediate Safety and Disposal Protocol

The following table summarizes the key logistical and safety information for the handling and disposal of this compound.

ParameterGuidelineSource
Waste Classification Hazardous Waste[1]
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat
Spill Management Absorb with inert material, collect in a sealed container for disposal. Clean the area with a sodium hypochlorite (B82951) solution.[1]
Container Labeling "Hazardous Waste," "Moxidectin"[1]
Storage of Waste Secure, locked, dry, and well-ventilated area, away from incompatible materials.[1]
Final Disposal Method Collection by a licensed hazardous or special waste management company.[1]

Experimental Workflow for this compound Waste Disposal

The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. This process begins with the identification of the waste and culminates in its removal by a certified waste management service.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Temporary Storage cluster_3 Disposal A This compound Waste Generated (e.g., unused solution, contaminated labware) B Segregate Waste at Point of Generation A->B C Select Appropriate, Leak-Proof Hazardous Waste Container B->C D Label Container: 'Hazardous Waste' 'Moxidectin' C->D E Store Sealed Container in a Designated Hazardous Waste Accumulation Area D->E F Ensure Area is Secure, Ventilated, and Segregated from Incompatible Materials E->F G Arrange for Pickup by a Licensed Hazardous Waste Disposal Company F->G H Complete Hazardous Waste Manifest for Transportation G->H I Waste is Transported to a Permitted Treatment, Storage, and Disposal Facility (TSDF) H->I

This compound Waste Disposal Workflow

Detailed Step-by-Step Disposal Procedures

To ensure the safe and compliant disposal of this compound, follow these detailed steps:

  • Segregation and Containment :

    • Solid and Liquid Waste : Immediately upon generation, collect all waste this compound and any materials contaminated with it (e.g., personal protective equipment, absorbent materials from spills) in a dedicated, suitable, and clearly labeled sealed container.[1]

    • Contaminated Sharps : Dispose of any needles or other sharps used for this compound administration immediately into a designated, appropriately labeled, and puncture-proof sharps container.[1]

    • Empty Containers : Treat original containers as hazardous waste. Do not reuse them. They should be disposed of through an approved waste disposal plant.[1]

  • Spill Management and Decontamination :

    • In the event of a spill, contain the source if it is safe to do so.[1]

    • Collect the spilled material using an absorbent medium and place it into a sealed container for disposal.[1]

    • Thoroughly clean the spill area. For any remaining residue, washing the area with a sodium hypochlorite solution is recommended.[1]

  • Labeling and Storage :

    • Clearly label all waste containers with "Hazardous Waste" and "Moxidectin".[1]

    • Store the sealed waste containers in a secure, locked, dry, and well-ventilated area. This storage area should be away from incompatible materials while awaiting pickup by a waste management company.[1]

  • Final Disposal :

    • The primary and required method for the final disposal of this compound waste is to arrange for collection by a licensed hazardous or special waste management company.[1] Adherence to local, state, and national regulations for hazardous waste disposal is mandatory.[1][3][4][5][6][7]

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.